Product packaging for Calcium;silicate(Cat. No.:)

Calcium;silicate

Cat. No.: B14113047
M. Wt: 132.16 g/mol
InChI Key: WNTUHHDFEFNVBW-UHFFFAOYSA-N
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Description

Significance of Calcium Silicate (B1173343) in Material Science and Related Disciplines

Calcium silicate is a fundamental component in material science, most notably in the chemistry of cement. ontosight.ai The hydration of calcium silicate phases, primarily tricalcium silicate and dicalcium silicate, is the key reaction that imparts strength and durability to concrete, the world's most used synthetic material. wikipedia.orgnih.gov Research in this area is crucial for developing more sustainable and higher-performance construction materials. juniperpublishers.comjuniperpublishers.com Beyond construction, calcium silicate's biocompatibility and bioactivity have made it a focal point in the biomedical field. nih.govresearchgate.net It is extensively studied for applications in bone tissue engineering, dental materials, and drug delivery systems. nih.govresearchgate.net The ability of calcium silicate to induce the formation of hydroxyapatite (B223615), the mineral component of bone, is a key area of investigation. nih.govnih.gov Furthermore, its use as a safe alternative to asbestos (B1170538) for high-temperature insulation highlights its importance in industrial applications. wikipedia.org

Overview of Calcium Silicate Phases and Their Relevance in Research

Calcium silicate exists in several phases, each with distinct properties and research relevance. The most prominent phases in academic research include:

Calcium Silicate Hydrate (B1144303) (C-S-H): This is not a single, well-defined mineral but a complex family of nanostructured materials with variable composition. ontosight.ai C-S-H is the primary binding agent in cement paste, responsible for its strength and cohesion. ontosight.aiwikipedia.org Research focuses on understanding its layered nanostructure, which consists of calcium oxide layers intercalated with silicate chains, and how its variable stoichiometry influences the mechanical properties of concrete. ontosight.aiwikipedia.org

Alite (Tricalcium Silicate - C₃S) and Belite (Dicalcium Silicate - C₂S): These are the main silicate phases in Portland cement clinker. juniperpublishers.comjuniperpublishers.com Alite is responsible for the early strength development of concrete (within the first 7 days), while the slower-reacting belite contributes to long-term strength. wikipedia.org A significant body of research is dedicated to studying their hydration kinetics and the influence of polymorphs on reactivity. juniperpublishers.comjuniperpublishers.com

Wollastonite (CaSiO₃): This is a naturally occurring calcium silicate mineral, but it can also be synthesized. e3s-conferences.org It is studied for its use as a filler in polymers and as a biomaterial. Research on synthetic wollastonite explores how different raw materials and synthesis methods affect its properties, such as its needle-like crystal structure, which is desirable for reinforcing applications. e3s-conferences.org

The following table provides a summary of key calcium silicate phases and their research focus:

Phase NameChemical Formula (Approximate)Key Research AreaSignificance
Calcium Silicate Hydrate (C-S-H)(CaO)ₓ(SiO₂)ₙ(H₂O)ₙNanostructure, stoichiometry, mechanical propertiesPrimary binder in concrete, responsible for strength and durability. ontosight.aiwikipedia.org
Alite (Tricalcium Silicate)Ca₃SiO₅Hydration kinetics, early strength developmentMajor component of Portland cement, crucial for initial concrete strength. wikipedia.orgjuniperpublishers.com
Belite (Dicalcium Silicate)Ca₂SiO₄Hydration kinetics, long-term strength developmentKey component of Portland cement, contributes to the ultimate strength of concrete. wikipedia.orgjuniperpublishers.com
WollastoniteCaSiO₃Synthesis methods, reinforcing properties, biocompatibilityUsed as a filler in composites and as a biomaterial for bone regeneration. e3s-conferences.org

Evolution of Calcium Silicate Research Paradigms

The study of calcium silicate has evolved significantly over time. Early research, dating back to the development of Portland cement, was largely empirical, focusing on the macroscopic properties of cementitious materials. juniperpublishers.com The first in-depth studies of pure cement phases began in the late 1970s, utilizing techniques like the sol-gel method to understand the fundamental properties of these materials. juniperpublishers.comjuniperpublishers.com

In recent decades, there has been a paradigm shift towards understanding calcium silicate at the nanoscale. nih.gov Advanced characterization techniques, such as high-energy X-ray diffraction and nuclear magnetic resonance, have enabled detailed structural analysis of amorphous and poorly crystalline phases like C-S-H. kaust.edu.saelsevier.es This has led to a more profound understanding of how the atomic-level structure influences macroscopic behavior. kaust.edu.sa

Furthermore, research has expanded beyond traditional construction applications. A bibliometric analysis from 1990 to 2020 revealed a rapid increase in research on calcium silicate biomaterials (CSB) for medical applications, particularly in dentistry and bone tissue regeneration. nih.govnih.gov This interdisciplinary approach combines materials science with biology and medicine to develop innovative healthcare solutions. nih.gov The development of hybrid materials, incorporating organic components like elastin-like polypeptides with calcium silicate, represents a new frontier in creating biomaterials with enhanced properties. mdpi.com

Modern research also emphasizes sustainability, with studies focusing on the production of calcium silicate from industrial byproducts and waste materials, such as fly ash and rice husk ash, to create more eco-friendly building materials. e3s-conferences.orgsciepub.comwoodresearch.sk

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaO4Si-2 B14113047 Calcium;silicate

Properties

Molecular Formula

CaO4Si-2

Molecular Weight

132.16 g/mol

IUPAC Name

calcium;silicate

InChI

InChI=1S/Ca.O4Si/c;1-5(2,3)4/q+2;-4

InChI Key

WNTUHHDFEFNVBW-UHFFFAOYSA-N

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Ca+2]

Origin of Product

United States

Synthesis Methodologies and Precursor Material Innovations

Conventional Synthesis Techniques for Calcium Silicate (B1173343) Materials

Traditional methods for synthesizing calcium silicate have been the bedrock of its industrial production. These techniques are well-established but often require significant energy input.

Solid-state reaction is a conventional and straightforward method for producing calcium silicate. researchgate.net This technique involves the high-temperature calcination of a mixture of calcium and silicon precursors. scirp.org The primary reaction typically involves calcium carbonate (CaCO₃) or calcium oxide (CaO) and silicon dioxide (SiO₂). scirp.orgarabjchem.org

The synthesis is generally carried out at temperatures ranging from 1050°C to 1200°C for several hours to ensure the complete reaction and formation of the desired crystalline phase, such as wollastonite (CaSiO₃). scirp.orgdergipark.org.tr The simplicity of the process is a key advantage; however, the high energy consumption and potential for non-homogeneous products are notable drawbacks. juniperpublishers.com

Innovations in this area often focus on the use of alternative, cost-effective, and sustainable precursor materials. arabjchem.org Various waste materials have been successfully utilized as sources of calcium and silica (B1680970). For instance, eggshells, snail shells, and marble scraps serve as excellent sources of calcium carbonate, while rice husk ash and diatomite are effective silica precursors. researchgate.netarabjchem.orgelsevier.es The use of these waste materials not only makes the process more economical but also contributes to a circular economy. elsevier.es

A notable advancement in solid-state synthesis is the use of mechanochemical methods, where high-energy ball milling is employed to induce the reaction at room temperature, significantly reducing the energy requirements. scirp.org This process can produce nano-sized calcium silicate particles from precursors like calcium carbonate and silica gel after several hours of milling. scirp.org

Precursor 1Precursor 2Temperature (°C)Duration (h)Resulting Phase(s)Reference
Calcium Carbonate (CaCO₃)Silicon Dioxide (SiO₂)10004CaSiO₃ arabjchem.org
Calcium Oxide (CaO)Silicon Dioxide (SiO₂)10502CaSiO₃, Ca₂SiO₄ dergipark.org.tr
Eggshells (Calcite)Rice Husk Ash (Amorphous SiO₂)1050-Calcium Silicate elsevier.es
Snail ShellsRice Husk Ash800-10002Calcium Silicate researchgate.net
Calcium Carbonate (CaCO₃)Dehydrated Silica GelRoom Temp (Ball Milling)6Nano-sized Calcium Silicate scirp.org

Hydrothermal synthesis is another conventional method that utilizes water or steam at high temperatures and pressures to crystallize calcium silicate phases. google.commdpi.com This technique typically involves reacting a calcium source, such as lime (CaO) or calcium hydroxide (B78521) (Ca(OH)₂), with a silica source in an autoclave. google.comnih.gov

The process conditions, including temperature (often around 180-200°C), pressure, and reaction time, are critical in determining the specific calcium silicate hydrate (B1144303) (C-S-H) phase formed. mdpi.comnih.gov For example, tobermorite (B576468) and xonotlite are common crystalline phases synthesized via this route. nih.gov The reaction mechanism involves the dissolution of precursors, formation of an amorphous C-S-H gel, and subsequent crystallization into well-defined phases. mdpi.com

Innovations in hydrothermal synthesis include the use of various silica precursors with different reactivities, such as calcined opoka and granite sawing powder waste, which can influence the rate of formation of crystalline products. nih.gov Dynamic hydrothermal synthesis, involving continuous stirring, has also been developed to produce specific microstructures, like loose porous honeycomb-like aggregates, from lime emulsion and sodium silicate solution at temperatures between 75-100°C. google.com Furthermore, industrial by-products like calcium silicon slag and silica fume have been effectively used as precursors to synthesize various calcium silicate minerals. mdpi.com

Calcium SourceSilicon SourceTemperature (°C)PressureDuration (h)Key FindingsReference
LimeCalcined Opoka200Saturated Steam12Rapid formation of 1.13 nm tobermorite and xonotlite. nih.gov
LimeGranite Sawing Powder Waste200Saturated Steam72Slower formation of crystalline calcium silicate hydrates. nih.gov
Waste ConcreteFly Ash-1.0 MPa9Optimal conditions for producing water-resistant autoclaved silicate materials. mdpi.com
Calcium Silicon SlagSilica Fume230Autogenous-Formation of petal-like calcium silicate with high surface area. mdpi.com
Lime EmulsionSodium Silicate Solution75-100-1-2.5Production of porous honeycomb-like calcium silicate aggregates. google.com

Advanced and Green Synthesis Strategies

To overcome the limitations of conventional methods, advanced synthesis strategies have been developed. These methods offer better control over product characteristics and are often more environmentally friendly.

The sol-gel process is a versatile wet-chemical technique used to produce high-purity and homogeneous calcium silicate materials at relatively low temperatures. aip.orgacs.org The method involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides and inorganic salts. aip.org

Common precursors for calcium silicate synthesis via the sol-gel route are tetraethyl orthosilicate (B98303) (TEOS) as the silica source and calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) as the calcium source. aip.orgmdpi.comnih.gov The reaction is often catalyzed by an acid, such as nitric acid (HNO₃), to control the hydrolysis and condensation rates. aip.orgdovepress.com The process starts with the formation of a sol (a colloidal suspension), which then evolves into a gel (a solid network). Subsequent drying and heat treatment of the gel yield the final calcium silicate product. mdpi.com

The properties of the synthesized calcium silicate can be precisely tailored by controlling various parameters, including the Ca/Si molar ratio, catalyst concentration, water-to-alkoxide ratio, aging temperature, and time. acs.orgdovepress.com For example, a Ca/Si molar ratio of ≤1 tends to produce glass-like materials, whereas a ratio of ≥2 results in self-setting cementitious properties. nih.govdovepress.com

Silicon PrecursorCalcium PrecursorCatalystCa/Si Molar RatioAging/Drying Temperature (°C)Key OutcomeReference
TEOSCa(NO₃)₂·4H₂ONitric Acid1Aging at 60°C, Drying at 110°CFormation of wollastonite phase. aip.org
TEOSCa(NO₃)₂·4H₂ONitric Acid3-Synthesis of calcium silicate cement. dovepress.com
TEOSCa(NO₃)₂·4H₂O--Calcination at 600-1300°CFormation of diopside (B82245) and dicalcium silicate phases. mdpi.com
TEOSCa(NO₃)₂·4H₂O-≤1-Synthesis of CaO·SiO₂ binary bioactive glass. nih.gov

Chemical precipitation is a rapid, simple, and cost-effective method for synthesizing calcium silicate, particularly in the form of nanoparticles. d-nb.infoacademax.com The process involves mixing aqueous solutions of a soluble calcium salt and a soluble silicate salt, leading to the immediate precipitation of calcium silicate hydrate. d-nb.info

Commonly used precursors include calcium nitrate (Ca(NO₃)₂), calcium chloride (CaCl₂), or calcium acetate (B1210297) (Ca(CH₃COO)₂) as the calcium source, and sodium silicate (Na₂SiO₃) as the silicate source. d-nb.infonih.gov The particle size and morphology of the resulting nanoparticles can be controlled by adjusting reaction conditions such as precursor concentration and the choice of calcium-containing precursor. d-nb.infonih.gov For instance, using calcium acetate has been found to be optimal for producing wollastonite nanoparticles. nih.govresearchgate.net

To prevent agglomeration and control particle growth, stabilizers such as polyethylene (B3416737) glycol or amino acids can be incorporated during the synthesis. academax.comnih.gov This method is particularly advantageous for producing amorphous or crystalline nano-sized powders, which can exhibit enhanced properties compared to their micro-sized counterparts. academax.com

Calcium PrecursorSilicate PrecursorStabilizer/DispersantResulting Particle SizeKey FindingsReference
Ca(NO₃)₂·4H₂ONa₂SiO₃·9H₂OPolyethylene Glycol~40-100 nmAmorphous CaSiO₃ and β-wollastonite powders were produced. academax.com
Ca(CH₃COO)₂Sodium Silicate-50-400 nm aggregatesFound to be the optimal precursor for CaSiO₃ nanoparticles. nih.gov
Calcium NitrateSodium SilicateAmino AcidsNanoparticlesStabilization with amino acids was achieved. researchgate.net
Calcium ChlorideSodium Silicate-Irregular aggregatesProduced particles with diameters of 50-400 nm. nih.gov

Self-propagating combustion synthesis (SCS), also known as solution combustion synthesis, is a rapid and energy-efficient method for producing fine, often nanostructured, ceramic powders. juniperpublishers.comcambridge.org The process involves a highly exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel, such as urea (B33335) (CO(NH₂)₂) or glycine (B1666218) (C₂H₅NO₂). juniperpublishers.comjuniperpublishers.com

In the synthesis of calcium silicates, calcium nitrate serves as the calcium source and oxidizer, while a silicon source like colloidal silica is used. juniperpublishers.com The mixture of precursors and fuel is heated until it reaches the auto-ignition temperature, at which point a self-sustaining combustion wave propagates through the material, converting it into the desired product in a matter of minutes. juniperpublishers.comcambridge.org

This method is advantageous for its short reaction times, low energy consumption, and the production of high-purity, high-surface-area powders. juniperpublishers.comgoogle.com The properties of the resulting calcium silicate can be influenced by the type and ratio of fuel to oxidant. juniperpublishers.com A combination of sol-gel and self-propagating combustion methods has also been explored, using precursors like calcium chloride and silica sol with ammonium (B1175870) nitrate as the oxidizing agent and citric acid as the fuel. researchgate.net

Oxidizer/Calcium SourceSilicon SourceFuelKey FeaturesReference
Calcium NitrateColloidal SiO₂Glycine, Citric AcidProduces β-Ca₂SiO₄ with varying reactivity based on fuel. juniperpublishers.com
Metal Nitrates-UreaA rapid, self-sustaining reaction at high temperatures (1000–3000 °C). cambridge.org
Calcium NitrateSodium SilicateReducing AgentFluffy foam product obtained after violent combustion. google.com
Calcium ChlorideSilica SolCitric Acid (with NH₄NO₃ as oxidizer)Combination of sol-gel and combustion to produce active silicate phases. researchgate.net

Mechanochemical Activation in Calcium Silicate Production

Mechanochemical activation is an innovative synthesis methodology that utilizes mechanical energy to induce chemical transformations and phase changes in materials. This technique, often carried out in high-energy planetary ball mills, enables the synthesis of calcium silicate at room temperature, bypassing the need for high-temperature calcination required in conventional solid-state reactions. researchgate.netscirp.orgjst.go.jp The process involves grinding precursor materials, which reduces particle size, increases surface area, and creates lattice defects, thereby enhancing the chemical reactivity of the solids. csic.esmsu.edu

The synthesis of nano-sized calcium silicate particles via mechanochemical routes has been demonstrated using precursors like calcium carbonate and dehydrated silica gel. researchgate.netscirp.org The process typically follows a sequence of three stages: first, the comminution (particle size reduction) of the raw materials; second, the recombination of these activated materials into the final product; and finally, the comminution of the synthesized calcium silicate into smaller, nano-sized particles. researchgate.netscirp.org Research has shown that nano-sized polycrystalline calcium silicate particles, spheroidal in shape, can be formed after approximately 6 hours of ball milling. researchgate.netscirp.org The average particle size of the resulting calcium silicate nanocrystalline powders can be around 21 nm, which tends to decrease with extended milling time. researchgate.netscirp.org

The duration of milling is a critical parameter influencing the final product. For instance, studies have shown that increasing milling time from 5 to 8 hours promotes the formation of calcium silicate. researchgate.net The specific calcium silicate phase formed can also be controlled through this method. By controlling the water content (23-30%) during the grinding of calcium hydroxide and silica-gel, afwillite (Ca₃(SiO₃(OH))₂·2H₂O) can be synthesized after just 2 hours of grinding at room temperature. jst.go.jp This highlights the method's versatility in producing specific hydrated calcium silicate phases. jst.go.jpcsic.es Furthermore, mechanochemical activation has been investigated for its potential in creating more sustainable hydraulic cements and for sequestering CO₂, where milling wollastonite (CaSiO₃) was found to produce a highly stable amorphous calcium carbonate. msu.eduosti.gov

ParameterObservationPrecursorsReference(s)
Synthesis Method High-energy planetary ball millingCalcium carbonate, Dehydrated silica gel researchgate.net, scirp.org
Key Advantage Synthesis at room temperatureCalcium hydroxide, Silica-gel jst.go.jp
Process Stages 1. Comminution of precursors2. Recombination into product3. Comminution of productCalcium carbonate, Dehydrated silica gel researchgate.net, scirp.org
Milling Time Effect ~6 hours for formation of nano-polycrystalline particlesCalcium carbonate, Dehydrated silica gel researchgate.net, scirp.org
Resulting Particle Size ~21 nm, decreases with longer millingCalcium carbonate, Dehydrated silica gel researchgate.net, scirp.org
Phase Control Afwillite formed with 23-30% water content after 2 hoursCalcium hydroxide, Silica-gel jst.go.jp

Utilization of Waste and By-product Precursors for Calcium Silicate Synthesis

The synthesis of calcium silicate is increasingly shifting towards sustainable practices that valorize waste materials. This approach not only provides an economical alternative to using virgin raw materials like quartz sand and limestone but also addresses the environmental challenges of waste disposal. elsevier.esresearchgate.net Agricultural and industrial by-products are now recognized as viable secondary sources for the silica and calcium required in calcium silicate production. researchgate.netresearchgate.netmdpi.com

Agricultural Waste Valorization (e.g., Rice Husk Ash, Eggshells)

Agricultural by-products are a significant source of the primary components needed for calcium silicate synthesis. Rice husk ash (RHA), the product of burning rice husks, is rich in silica (SiO₂), while avian eggshells and snail shells are excellent sources of calcium oxide (CaO) after calcination. researchgate.netelsevier.esresearchgate.netacs.org

The solid-state reaction method is commonly employed for this purpose, where the precursor materials are mixed, milled, and calcined at high temperatures. researchgate.netelsevier.es For instance, calcium silicate has been successfully synthesized by mixing heat-treated RHA (containing ~93% SiO₂) and calcined eggshells (~99% CaO) and subsequently calcining the mixture at 1050°C. elsevier.es Another study utilized RHA with a silica content of 91.50% and snail shells with a calcium oxide content of 98.25% after calcination. researchgate.netscientific.net The synthesis involved milling the precursors in a 1:1 molar ratio for 5-8 hours, followed by calcination at temperatures between 800°C and 1000°C for 2 hours. researchgate.netscientific.net

A simple precipitation method has also been demonstrated, using recycled rice husk and eggshells to produce mesoporous calcium silicate. acs.org The process involves calcining the rice husks at 600°C to obtain silica and the eggshells at 900°C to convert calcium carbonate to calcium oxide. acs.org This green approach is noted for its simplicity, cost-effectiveness, and reduced synthesis time without the need for catalysts or binders. acs.org The use of these biowastes can yield various phases of calcium silicate, including pseudo-wollastonite (α-CaSiO₃) and wollastonite, depending on the synthesis conditions such as sintering temperature. researchgate.net

Waste MaterialRoleChemical CompositionSynthesis MethodCalcination/Sintering TemperatureReference(s)
Rice Husk Ash (RHA) Silica (SiO₂) Source~91.5-93% SiO₂Solid-state reaction; Precipitation600°C (for silica); 1050°C (final product) elsevier.es, researchgate.net, acs.org
Chicken Eggshells Calcium (CaO) Source~99% CaO (after calcination)Solid-state reaction; Precipitation900°C-950°C (for CaO) elsevier.es, researchgate.net, acs.org
Snail Shells Calcium (CaO) Source~98.25% CaO (after calcination)Solid-state reaction800°C (for CaO); 800-1000°C (final product) researchgate.net, scientific.net

Industrial Waste Repurposing (e.g., Ceramic Waste, Marble Waste, Carbide Slag)

Industrial by-products present another significant opportunity for sustainable calcium silicate production. Wastes from the ceramic, marble, and chemical industries can serve as valuable precursors, mitigating environmental pollution and conserving natural resources. researchgate.netnih.gov

Wastes from the ceramic industry, known as chamotte, can be used as a source of silicon dioxide, while marble waste from the ornamental rock industry is a rich source of calcium oxide after calcination. researchgate.net Research has demonstrated that by sintering a mixture of chamotte and calcined marble waste between 1000°C and 1100°C, calcium silicate, primarily in the wollastonite phase, can be successfully synthesized. researchgate.net Similarly, calcium silicates such as larnite and wollastonite have been obtained through solid-state reactions using biomass ash (silica source) and marble (calcium source) sintered at 1100°C. researchgate.net

Other industrial wastes have also been effectively repurposed. Carbide slag, a by-product of acetylene (B1199291) gas production, is rich in calcium and can be used in geopolymer systems with fly ash (a source of silica and alumina) to form calcium-silicate-hydrate (C-S-H) gels. frontiersin.org The addition of carbide slag provides both an alkaline environment and a source of calcium, which reacts with the silicon and aluminum monomers from dissolved fly ash. frontiersin.org Coal industry wastes, such as sulfated coal ash, have been used to synthesize calcium silicate hydrated compounds through a two-step method of alkaline fusion followed by hydrothermal treatment, yielding products like tobermorite. brazilianjournals.com.br High-strength construction boards have also been developed using a synergistic mixture of calcium silicate slag, fly ash, and flue gas desulfurization (FGD) gypsum, which form hydrated calcium silicate phases like tobermorite and xonotlite. ustb.edu.cn

Industrial WasteRoleCo-reactant(s)Synthesis MethodResulting Product(s)Reference(s)
Ceramic Waste (Chamotte) Silica (SiO₂) SourceMarble Waste (CaO source)Solid-state reaction (sintering at 1000-1100°C)Wollastonite researchgate.net
Marble Waste Calcium (CaO) SourceChamotte (SiO₂ source); Biomass Ash (SiO₂ source)Solid-state reaction (sintering at 1100°C)Wollastonite, Larnite researchgate.net
Carbide Slag Calcium (Ca) SourceFly Ash (Si/Al source)GeopolymerizationCalcium-Silicate-Hydrate (C-S-H) gel frontiersin.org
Sulfated Coal Ash Calcium & Silica SourceN/AAlkaline fusion & Hydrothermal treatmentTobermorite, C-S-H brazilianjournals.com.br
Calcium Silicate Slag Calcium & Silica SourceFly Ash, FGD GypsumSynergistic HydrationTobermorite, Xonotlite ustb.edu.cn

Advanced Characterization Techniques in Calcium Silicate Research

Spectroscopic Analysis of Calcium Silicate (B1173343) Structures

Spectroscopic techniques are indispensable for probing the local chemical environment and bonding within calcium silicate structures, particularly for amorphous or poorly crystalline phases like calcium silicate hydrate (B1144303) (C-S-H) gels. csic.es

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for characterizing calcium silicate hydrates. witpress.comwitpress.com It requires only a small amount of sample and can provide valuable information about the composition and polymerization of silicate structures. witpress.com

Key vibrational bands in the FTIR spectra of calcium silicate hydrates are associated with specific molecular motions:

O-H Stretching: A broad band in the 3000-3800 cm⁻¹ region is attributed to the stretching vibrations of water molecules and hydroxyl groups. upc.edu

Si-O Stretching: The most characteristic peaks for C-S-H are found between 900 and 1100 cm⁻¹. The position of these bands is sensitive to the degree of silicate polymerization. witpress.com A shift to higher wavenumbers indicates an increased polymerization of the silica (B1680970) chains, which can occur during processes like aging or decalcification. witpress.com

Other Vibrations: Bands related to Si-O out-of-plane and in-plane vibrations, as well as those from other phases like portlandite (Ca(OH)₂), can also be identified. witpress.com Portlandite, for instance, exhibits a sharp, distinct peak around 3640 cm⁻¹. witpress.comwitpress.com

Research has shown that the Ca/Si ratio significantly influences the FTIR spectrum. As the Ca/Si ratio changes, the Si-O stretching bands shift, reflecting alterations in the silicate chain length and structure. witpress.com For example, a lower Ca/Si ratio generally corresponds to a higher degree of polymerization and a shift of the main Si-O band to higher wavenumbers. witpress.com

Table 1: Characteristic FTIR Bands for Different Calcium Silicate Hydrates witpress.com

PhaseO-H Stretching (cm⁻¹)Si-O Asymmetric Stretching (cm⁻¹)
Afwillite (Crystalline, Ca/Si = 1.5)3352985, 963, 911
C-S-H Gel (Amorphous, Ca/Si = 1.5)33561000, 950
C-S-H Gel (Amorphous, Ca/Si = 0.9)-Shifted to higher wavenumbers vs. 1.5
Portlandite (Ca(OH)₂)3642-

Data sourced from WIT Press. witpress.com

Raman Spectroscopy (including Hyperspectral Raman Imaging)

Raman spectroscopy is highly effective for analyzing both amorphous and crystalline phases in calcium silicate systems, offering the advantage of requiring minimal to no sample preparation. upc.edu It is particularly useful for studying short-range order and local bonding. upc.edu

Key Raman spectral features for calcium silicate hydrates include:

Si-O Stretching: Similar to FTIR, bands related to Si-O stretching vibrations provide information on the silicate structure. For instance, in C-S-H(I) phases, symmetrical stretching bands are observed between 1010 and 1020 cm⁻¹. iucr.org

Silicate Bending: An intense symmetrical bending vibration around 670 cm⁻¹ is characteristic of Q² units (silicate tetrahedra linked to two others). iucr.org

Q¹ and Q³ Units: The presence of Q¹ units (dimers) is indicated by a Raman band around 890 cm⁻¹, while Q³ units can be observed around 1080 cm⁻¹. iucr.org

Hyperspectral Raman Imaging is an advanced application that allows for the mapping of different phases within a heterogeneous material. osti.gov This technique has been successfully used to monitor solid-state reactions and phase transformations in calcium silicate systems in situ at high temperatures. researchgate.netmdpi.commdpi.com For example, it can visualize the formation of dicalcium silicate and other phases at the interface of reactants like quartz and lime during heating. mdpi.commdpi.com

Table 2: Key Raman Bands for Calcium Silicate Phases iucr.org

Vibrational ModeWavenumber (cm⁻¹)Associated Silicate Unit
Symmetrical Si-O Stretching1010-1020
Symmetrical Si-O Stretching~1080
Symmetrical Si-O Stretching~890
Symmetrical Si-O Bending~670

Data sourced from IUCr Journals. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is a powerful technique for quantitatively analyzing the silicate structures in calcium silicate materials. rsc.orgmdpi.com It provides detailed information on the local chemical environment and connectivity of silicon atoms. mdpi.comnih.gov

The primary information obtained from ²⁹Si MAS NMR is the degree of polymerization of the silicate tetrahedra, denoted as Qⁿ, where 'n' is the number of other silicate tetrahedra to which a given tetrahedron is connected.

Q⁰: Isolated silicate tetrahedra (nesosilicates).

Q¹: End-chain tetrahedra in silicate chains or dimers (sorosilicates). acs.org

Q²: Middle-chain tetrahedra in silicate chains (inosilicates). acs.org

Q³: Branching sites in silicate chains or sheet silicates (phyllosilicates). iucr.org

Q⁴: Three-dimensional network silicates (tectosilicates).

The chemical shift in the ²⁹Si NMR spectrum is characteristic of the Qⁿ environment. mdpi.com For C-S-H gels, two main peaks are typically observed: one around -79 ppm, assigned to Q¹ sites, and another around -85 ppm, assigned to Q² sites. acs.org By deconvoluting the NMR spectrum, the relative abundance of each Qⁿ species can be determined, allowing for the calculation of parameters like the mean silicate chain length (MCL). mdpi.com Studies have shown that the MCL of C-S-H gel can increase over time during hydration. mdpi.com

Table 3: Typical ²⁹Si NMR Chemical Shifts for Silicate Units in C-S-H acs.org

Silicate UnitTypical Chemical Shift (ppm)
~ -79
~ -85

Data sourced from ACS Publications. acs.org

X-ray Spectroscopy Applications (e.g., Synchrotron-based X-ray Spectroscopy)

Synchrotron-based X-ray spectroscopy techniques, such as X-ray Absorption Spectroscopy (XAS), provide element-specific information about the local atomic structure and chemical state of elements within calcium silicate materials. nih.goviccc-online.org These methods are particularly valuable for studying the incorporation of trace elements and understanding their binding mechanisms at a molecular level. nih.gov

X-ray Absorption Near Edge Structure (XANES) spectroscopy can be used to identify the most relevant crystalline analogues of amorphous phases like C-S-H and to detect the presence of minor phases. iucr.org For example, studies have used XAS to investigate the local coordination environment of elements like tin (Sn) and cobalt (Co) within C-S-H and hardened cement paste. nih.gov Research on Sn(IV) doped C-S-H suggests that Sn octahedra bind to the Si tetrahedra of the C-S-H structure through corner-sharing. nih.gov

Furthermore, the development of synchrotron-based X-ray microprobes allows for micro-X-ray Fluorescence (μ-XRF) and micro-XAS, enabling the mapping of elemental distribution and the determination of chemical speciation with micrometer-scale spatial resolution. nih.goviccc-online.org This is crucial for understanding the behavior of contaminants in heterogeneous materials like cement. nih.gov

Diffraction and Microscopic Characterization of Calcium Silicate Phases

While spectroscopy probes the local environment, diffraction techniques are essential for identifying long-range order and determining the crystalline phases present in a material.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a fundamental and widely used technique for identifying crystalline phases in calcium silicate materials. jkdhs.orgceon.rs Each crystalline material produces a unique diffraction pattern, characterized by a specific set of peaks at particular diffraction angles (2θ), which acts as a fingerprint for that phase. jkdhs.org By comparing the experimental diffraction pattern to standard reference patterns from databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), the crystalline components of a sample can be identified. jkdhs.orgkoreascience.kr

XRD is routinely used to analyze both the anhydrous starting materials (like tricalcium silicate and dicalcium silicate in cement) and the hydrated products. mdpi.comkoreascience.kr For example, in the study of various commercial calcium silicate-based materials, XRD analysis revealed that while they all shared calcium silicate as the main component, they differed in the type of radiopacifier used, such as bismuth oxide or zirconium oxide. jkdhs.orgkoreascience.kr

For poorly crystalline materials like C-S-H gel, the XRD pattern consists of very broad peaks, making detailed structural analysis challenging. csic.es However, XRD can still provide valuable information, such as the basal spacing (the distance between the layers) in the layered structure of C-S-H, which has been shown to vary with the Ca/Si ratio. iucr.orgresearchgate.net Studies have observed that the primary basal reflection can shift from around 13.5 Å at low Ca/Si ratios to about 11.2 Å at higher ratios. researchgate.net

Table 4: Example of Crystalline Phases in a Calcium Silicate-Based Material Identified by XRD ceon.rs

Crystalline PhaseRepresentative 2θ Peak Angles (°)
Tricalcium Silicate32.29, 34.36
Dicalcium Silicate27.11, 32.01
Calcium Hydroxide (B78521)29.0, 34.4
Bismuth Oxide-
Zirconium Oxide28.55

Data compiled from various sources. ceon.rsseejph.com

Scanning Electron Microscopy (SEM) and Field-Emission Scanning Electron Microscopy (FE-SEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field-Emission Scanning Electron Microscopy (FE-SEM), are indispensable tools for studying the surface morphology of calcium silicate. These techniques scan a focused beam of electrons over a sample's surface to produce detailed images.

SEM analysis of various calcium silicate-based cements reveals particles with diverse shapes and sizes, ranging from 0.194 µm to approximately 51.82 µm. nih.govnih.gov The microstructures are often crystalline, composed of spherical, cubic, and/or needle-like crystals. nih.gov For instance, white Portland cement, a type of calcium silicate cement, is characterized by larger, irregularly shaped particles, whereas other commercial calcium silicate cements can exhibit more homogeneous particle sizes and shapes. nih.gov

FE-SEM provides even greater detail. In the study of amorphous calcium silicate hydrate synthesized via a template-free sol-gel method, FE-SEM images showed highly dense aggregated sheets with sizes less than 5.0 μm. ajgreenchem.com Another study utilizing FE-SEM on mechanochemically synthesized calcium silicate observed spheroidal nanoparticles. scirp.org High-resolution scanning electron micrographs of nano-structured calcium silicate have also revealed distinct band structures after hydrothermal treatment. cambridge.org The morphology can vary significantly depending on the synthesis method, as shown in studies comparing sol-gel, solid-solid fusion, and molten salt methods. researchgate.net

Table 1: Particle Size of Uncured Calcium Silicate Cements (CSC) from SEM Analysis. nih.gov

Material TypeMean Smallest Particle Size (μm)Mean Largest Particle Size (μm)
White PC1.83 ± 0.8135.83 ± 15.99
White ProRoot MTA0.87 ± 0.3424.52 ± 9.87
White MTA Angelus1.03 ± 0.5241.52 ± 10.30
Biodentine0.51 ± 0.2115.34 ± 7.32
ERRM Putty0.25 ± 0.055.83 ± 2.51
ERRM Paste0.19 ± 0.044.95 ± 1.89

Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the observation of internal structures, crystallinity, and even atomic-level details of calcium silicate. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), TEM can provide elemental composition maps of the imaged area.

TEM studies on calcium silicate hydrate (C-S-H) have unveiled the formation pathway from amorphous globules to ordered lamellar textures and finally to C-S-H foils. researchgate.net High-angle annular dark-field imaging (HAADF-STEM) combined with EDS mapping confirms the distribution of calcium, silicon, and oxygen within these nanostructures. researchgate.netresearchgate.net

In research on mechanochemically synthesized calcium silicate, TEM images and selected area electron diffraction (SAED) patterns confirmed the polycrystalline nature of the nanoparticles, with an average size of about 21 nm. scirp.org EDS analysis is frequently used in conjunction with both SEM and TEM to identify the elemental makeup of different phases within the material. nih.govnih.govkoreamed.org For example, in various calcium silicate cements, EDS has identified the basic elements as carbon, calcium, silicon, and oxygen, while also detecting the presence or absence of other elements like magnesium, aluminum, bismuth, and zirconium. nih.govnih.gov Advanced TEM techniques at sub-micron spatial resolution have been used to study cement alteration, showing that a decrease in the Ca/Si ratio leads to morphological changes from round grains to a mixture of fibers and granules. tandfonline.com

Optical Microscopy Techniques

Optical microscopy, a fundamental characterization tool, is used for the general examination of the structure and composition of materials like calcium silicate. By preparing thin sections, an undisturbed image of the original material can be observed. concrete-experts.com Different light modes, such as ordinary, polarized, and fluorescent light, can be employed to examine various features. concrete-experts.com

Surface Area and Porosity Investigations

The surface area and porosity of calcium silicate are critical parameters that influence its reactivity and performance in various applications. These properties are typically investigated using gas adsorption techniques.

N2 Adsorption/Desorption Isotherms (BET and BJH Methods)

Nitrogen adsorption/desorption isotherms are the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials like calcium silicate. The Brunauer–Emmett–Teller (BET) method is used to calculate the specific surface area, while the Barrett-Joyner-Halenda (BJH) method is applied to the desorption branch of the isotherm to determine the pore size distribution. ajgreenchem.comajgreenchem.comundip.ac.id

The shape of the isotherm provides qualitative information about the pore structure. For example, a Type IV isotherm is characteristic of mesoporous materials (pore size 2-50 nm), often exhibiting a hysteresis loop which is related to the pore shape. undip.ac.idmicrotrac.com A Type V isotherm, also indicative of mesoporous materials, has been observed in calcium silicate templated with chitosan (B1678972). usu.ac.id

Research has shown a wide range of surface areas for calcium silicate depending on the synthesis method. For instance, amorphous calcium silicate hydrate derived from eggshells exhibited a high specific surface area (SBET) of 362 m²/g with a pore size of 2.21 nm. ajgreenchem.comajgreenchem.com In another study, modifying calcium silicate hydrate with a pore-generating agent increased the SBET from 86.92 m²/g to 352.96 m²/g and the pore volume from 0.28 cm³/g to 0.87 cm³/g. mdpi.com

Table 2: Surface Properties of Various Calcium Silicate Materials

MaterialSpecific Surface Area (SBET) (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Source
Amorphous Calcium Silicate Hydrate (from eggshells)362Not Reported2.21 ajgreenchem.comajgreenchem.com
Calcium Silicate (Ca/Si = 1:5, calcined at 1100°C)3.053Not Reported1.52 researchgate.net
Calcium Silicate with Chitosan Template81.15190.15773.88 usu.ac.id
Calcium Silicate without Chitosan Template13.5310.0692.06 usu.ac.id
CSH (PEG-0)86.920.28Not Reported mdpi.com
CSH (PEG-0.6%)352.960.87Not Reported mdpi.com

Elemental and Chemical Composition Analysis

Determining the elemental and chemical composition of calcium silicate is crucial for quality control and for understanding its chemical behavior. X-ray fluorescence is a powerful technique for this purpose.

X-ray Fluorescence (XRF) Determination

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for the elemental analysis of materials. bruker.com It works by irradiating a sample with X-rays and measuring the characteristic secondary (or fluorescent) X-rays emitted from the elements within the sample. bruker.com This allows for the identification and quantification of the elemental composition.

XRF is widely used for the analysis of silicate materials, including industrial products like cement and slag. bruker.comiaea.org In the analysis of raw materials for cement production, XRF is used to determine the concentrations of key oxides such as CaO, SiO₂, Al₂O₃, and Fe₂O₃. bruker.com It is also effective for analyzing the composition of complex mineral mixtures. For instance, in the analysis of material for silica flotation, XRF identified silica, alumina, and hematite (B75146) as the dominant species, with minor amounts of magnesium oxide and calcium oxide. researchgate.net

The technique can be applied to a wide range of sample types, including solids and powders. researchgate.net While it provides elemental composition, it does not give information about the specific chemical compounds or crystalline phases present; for that, techniques like X-ray Diffraction (XRD) are required.

Structural and Morphological Research on Calcium Silicate Phases

Polymorphism and Crystallography of Anhydrous Calcium Silicates (e.g., Wollastonite, Larnite)

Anhydrous calcium silicates exhibit a fascinating range of polymorphic structures, which are minerals with the same chemical composition but different crystal structures. monash.edu These variations in atomic arrangement lead to distinct physical properties. Two of the most significant anhydrous calcium silicates are wollastonite (CaSiO₃) and larnite (Ca₂SiO₄).

Wollastonite (CaSiO₃) is a calcium inosilicate mineral that can contain minor amounts of iron, magnesium, and manganese substituting for calcium. researchgate.net It typically forms when impure limestone or dolomite (B100054) undergoes high-temperature and high-pressure metamorphism, often in the presence of silica-rich fluids. researchgate.net Wollastonite is characterized by a structure containing infinite chains of [SiO₄] tetrahedra. researchgate.net These chains have a repeating unit of three tetrahedra, distinguishing them from pyroxenes. researchgate.netresearchgate.net

Wollastonite exists in several polymorphic forms, with the most common being the triclinic (1T) and monoclinic (2M, or parawollastonite) polytypes. canada.caiaea.org Other known polytypes include 3A, 4A, 5A, and 7A. canada.ca The high-temperature polymorph, pseudowollastonite, is associated with Ca-rich paralavas and hornfels. uni-konstanz.de At pressures exceeding 3 GPa, wollastonite can transform into the breyite-structured polymorph. uni-konstanz.de

Larnite (β-Ca₂SiO₄) is the monoclinic polymorph of dicalcium silicate (B1173343) and a key component of Portland cement clinker, where it is known as belite. scientific.netpsu.edu It forms in contact metamorphism of limestones. cambridge.org Larnite is stable in a temperature range of 520°C to 670°C and is metastable at lower temperatures. scientific.net There are at least five known polymorphs of Ca₂SiO₄: γ, β, α'L, α'H, and α. scientific.net The γ phase is the stable form at room temperature, while the β phase is a metastable monoclinic form obtained upon cooling from the high-temperature α'L phase. scientific.net The hydraulic activity of these polymorphs generally increases with their formation temperature. aps.org

The crystal structure of larnite is based on a heteropolyhedral glaserite-like framework of interconnected Ca polyhedra and isolated [SiO₄] tetrahedra. researchgate.net

Table 1: Crystallographic Data for Wollastonite and Larnite

PropertyWollastoniteLarnite
Chemical Formula CaSiO₃ researchgate.netCa₂SiO₄ cambridge.org
Crystal System Triclinic or Monoclinic researchgate.netcanada.caMonoclinic scientific.netcambridge.org
Space Group P1 (Triclinic), P2₁/a (Monoclinic) researchgate.netP2₁/n cambridge.org
Cell Dimensions (Å) a = 7.94, b = 7.32, c = 7.07 (Triclinic) mit.edua = 5.48, b = 6.76, c = 9.28 cambridge.org
Angles (°) α = 90.033, β = 95.367, γ = 103.433 (Triclinic) mit.eduβ = 94.55 cambridge.org
Common Polymorphs 1T, 2M (parawollastonite), pseudowollastonite canada.cauni-konstanz.deγ, β, α'L, α'H, α scientific.net

Calcium Silicate Hydrate (B1144303) (C-S-H) Nanostructure and Morphology

Calcium Silicate Hydrate (C-S-H) is the primary binding phase in hydrated Portland cement paste, making up as much as 70% of its volume. researchgate.net It is a poorly crystalline or amorphous material with a variable stoichiometry, which is why its name is hyphenated. iaea.orgwikipedia.org The nanostructure of C-S-H is incredibly complex and is the main determinant of the mechanical properties and durability of concrete. researchgate.netresearchgate.net

At the atomic level, C-S-H gel possesses a layered structure with similarities to the naturally occurring crystalline minerals tobermorite (B576468) and jennite. researchgate.netpsu.eduwikipedia.org The fundamental structure consists of calcium silicate sheets. wikipedia.org These sheets are composed of silicate chains that are held together by calcium oxide layers. researchgate.net The silicate chains in C-S-H often have a "dreierketten" structure, where a pair of silica (B1680970) tetrahedra is followed by a bridging tetrahedron. monash.edu However, unlike in well-ordered crystals, these silicate chains are not interlinked with each other. monash.edu The Ca/Si ratio influences the length of these silicate chains; a higher calcium content leads to depolymerization and shorter chains. researchgate.net

Total X-ray scattering studies on synthetic C-S-H have revealed nanocrystalline ordering with particle diameters around 3.5 nm, resembling a size-broadened 1.1 nm tobermorite crystal structure. aps.org The structure can be described as having only a slight bend and additional disorder within the CaO sheets compared to crystalline tobermorite. aps.org

C-S-H is predominantly amorphous or poorly crystalline, making its characterization challenging. iaea.orgcambridge.org This lack of long-range order is a key feature of its nanostructure. researchgate.net The term C-S-H gel itself implies its amorphous nature. researchgate.net The amorphous character is evident in the broad, diffuse peaks observed in X-ray diffraction (XRD) patterns. uni-konstanz.de

Different morphologies of C-S-H gel have been identified, which are related to the Ca/Si ratio. researchgate.net Molecular dynamics simulations have suggested that at low Ca/Si ratios, a branched structure forms, governed by the growth of a silicate skeleton. researchgate.net Conversely, at high Ca/Si ratios, the structure is dominated by the aggregation of calcium ions and short silicate chains, leading to ellipsoid particle structures. researchgate.net These simulated structures exhibit features of amorphous materials, resembling silicate glasses in their short-range atomic arrangements. researchgate.net

Water is a crucial component of the C-S-H structure, existing in various states, including interlayer water and surface-adsorbed water. canada.caresearchgate.net The amount of water within the C-S-H nanostructure directly impacts its mechanical properties, such as stiffness and strength. mit.edu As the water content decreases, the density, stiffness, and strength of the individual C-S-H nanoparticles increase. mit.edu Atomistic simulations have shown that reducing the H₂O/Si ratio from 1.7 to 0.2 can increase the shear strength of C-S-H nanoparticles by 75%. mit.edu

The water molecules in the interlayer space are thought to act as a form of reinforcement for the C-S-H layers. canada.ca The removal of this interlayer water, which typically occurs at relative humidity levels below 11%, leads to a significant reduction in the modulus of elasticity of cement paste. canada.ca This removal can also cause the interlayer space to contract by up to 25%. researchgate.net The water content is also influenced by the Ca/Si ratio, with a higher ratio generally resulting in a higher water content. d-nb.info

The formation of C-S-H is a dynamic process involving several stages. uni-konstanz.de An important aspect of early cement hydration is the formation of a shell of C-S-H around the original cement grains. researchgate.net This initial C-S-H has a distinct, more fragile morphology compared to the denser "inner" C-S-H that forms later during the main hydration reaction. researchgate.net

The crystallization of C-S-H can proceed through the formation of prenucleation clusters and amorphous precursors before evolving into more ordered, sheet-like structures. uni-konstanz.de The transformation from an amorphous to a more crystalline phase is a gradual process. uni-konstanz.de For instance, in some systems, an initially amorphous phase characterized by a broad hump in XRD patterns gradually develops more defined peaks over time, indicating structural ordering. uni-konstanz.de

As hydration progresses, the C-S-H gel can integrate with other hydration products to form a denser, more compact microstructure, filling the pore spaces. mdpi.com The dehydration of C-S-H gel upon heating leads to its transformation into other calcium silicate phases. For example, above 200°C, it can dehydrate to a less crystalline C₂S-like phase, with complete dehydration occurring around 750°C. scirp.org

Influence of Synthesis Conditions on Calcium Silicate Morphology and Phase Development

The morphology and phase composition of synthetic calcium silicates are highly dependent on the synthesis conditions. Hydrothermal synthesis is a common method used to produce well-crystalline calcium silicate hydrates like tobermorite and xonotlite. researchgate.net

Key parameters that influence the final product include:

Starting Materials: The nature of the siliceous raw material plays a crucial role. Using amorphous silica sources, like nano silica powder, tends to favor the synthesis of amorphous C-S-H. researchgate.net In contrast, more crystalline siliceous materials, such as diatomite and quartz powder, are more likely to yield crystalline C-S-H phases. researchgate.net

Ca/Si Ratio: The molar ratio of calcium to silicon is a critical factor that dictates the resulting phase. d-nb.infoiyte.edu.tr For instance, tobermorite and xonotlite can be obtained from a Ca/Si molar ratio of 0.83 to 1. iyte.edu.tr By carefully controlling the Ca/Si ratio and pH, it is possible to synthesize C-S-H with specific compositions. d-nb.info

Temperature and Heating Rate: Temperature is a major factor affecting the crystallization of C-S-H. mdpi.com At lower temperatures (e.g., below 120°C), poorly crystalline C-S-H is typically formed. researchgate.net Higher temperatures (e.g., above 180-220°C) can lead to the formation of tobermorite. researchgate.net The rate of temperature increase during hydrothermal treatment also significantly affects the formation of specific phases like tobermorite and xonotlite. researchgate.net

Reaction Time: Extending the reaction time can enhance the crystallinity of C-S-H without necessarily changing the crystal structure. researchgate.net The crystal morphology can also evolve with time, for example, from flake-like C-S-H to various forms of tobermorite (medium flake, small flake, strip flake, fibrous, and spindle-like). mdpi.com

pH and Alkalinity: The pH of the synthesis environment influences the formation process. uni-konstanz.de A strong alkaline environment can promote the formation of fibrous C-S-H. mdpi.com

Water-to-Solids Ratio: Even with a fixed Ca/Si ratio, modifying the water-to-solids ratio can alter the resulting phases. For example, a change in this ratio was observed to shift the product from pure xonotlite to a mixture of xonotlite and tobermorite. iyte.edu.tr

These factors highlight the complexity of calcium silicate synthesis, where precise control over reaction conditions is necessary to obtain single-phase, morphologically defined products. iyte.edu.tr

Heterogeneous Nature and Anisotropy of Calcium Silicate Structures

Heterogeneous Character of Calcium Silicate Phases

The heterogeneity of calcium silicates is evident in both anhydrous and hydrated forms. Anhydrous compounds, such as dicalcium silicate (Ca₂SiO₄) and tricalcium silicate (Ca₃SiO₅), exhibit polymorphism, meaning they can exist in several different crystal structures depending on temperature and the presence of impurities. csic.esresearchgate.netresearchgate.net For instance, tricalcium silicate has been shown to have at least six modifications: three triclinic (T₁, T₂, T₃), two monoclinic (M₁, M₂), and one rhombohedral (R). researchgate.netcolab.ws Similarly, dicalcium silicate transitions through γ, β, α'L, and α'H polymorphs with increasing temperature, though in industrial applications, the β polymorph (belite) is often stabilized at room temperature. researchgate.net These polymorphic transformations are displacive and reversible, but the resulting structures have distinct physical and chemical properties. csic.esresearchgate.net

The most significant manifestation of heterogeneity is found in calcium silicate hydrate (C-S-H), the primary binding phase in hydrated cement paste. escholarship.orgmdpi.com C-S-H is not a well-defined stoichiometric compound but rather a gel-like phase with extensive atomic imperfections and structural variations at the nanometer scale. psu.eduacs.org Its structure is often described as a highly defective analog of natural crystalline minerals like tobermorite and jennite. psu.edumdpi.com

Key aspects of C-S-H heterogeneity include:

Variable Ca/Si Ratio: The calcium-to-silicon (Ca/Si) molar ratio in C-S-H can vary significantly, typically from about 1.2 to 2.1. acs.org This ratio profoundly influences the nanostructure. mdpi.com As the Ca/Si ratio increases, the silicate chains within the structure become shorter and more defective, leading to a decrease in the degree of polymerization. nih.govmdpi.com

Morphological Diversity: At the nanoscale, C-S-H can exhibit different morphologies depending on the Ca/Si ratio. Molecular dynamics simulations have shown that at low Ca/Si ratios, a branched structure governed by silicate skeleton growth is favored, while at high Ca/Si ratios, the structure is dominated by aggregations of calcium ions and short silicate chains, forming ellipsoid particles. researchgate.net

Nanostructural Complexity: C-S-H consists of calcium-silicate sheets separated by interlayers containing water molecules and ions. acs.org The structure is considered a nanoporous network that develops by bridging unreacted cement particles. mdpi.com This network is not uniform; it contains gel pores of varying sizes, and the local density of the C-S-H can differ, with studies identifying both low-density and high-density C-S-H phases. escholarship.orgresearchgate.net

Anisotropy in Calcium Silicate Structures

The layered and chain-like atomic arrangements in many calcium silicate phases lead to significant anisotropy, where physical and chemical properties differ when measured along different directions.

Mechanical Anisotropy: Molecular dynamics simulations and experimental studies have confirmed that C-S-H exhibits distinct mechanical anisotropy due to its layered atomic structure. rsc.org The stiffness and hardness are greater when measured parallel to the calcium-silicate layers compared to the perpendicular direction. nih.gov This anisotropy is not constant but is strongly influenced by the Ca/Si ratio. As the Ca/Si ratio increases, the silicate chains become more defective and shorter, causing the C-S-H to become more isotropic. nih.gov Research integrating high-pressure X-ray diffraction and atomistic simulations has shown that the intrinsic stiffness of the C-S-H solid is inversely correlated with the thickness of its interlayer space. osti.gov

The table below presents research findings on the effect of the Ca/Si ratio on the anisotropic mechanical properties of C-S-H.

Ca/Si RatioIndentation Modulus Parallel to Layers (M₁) (GPa)Indentation Modulus Perpendicular to Layers (M₃) (GPa)Anisotropy Ratio (M₁/M₃)
< 1.5~35-40~15-20~2.0-2.3
1.7~25-30~18-22~1.3-1.5

Table 1: Influence of Ca/Si Ratio on the Mechanical Anisotropy of C-S-H. Data compiled from computational and experimental studies show that as the Ca/Si ratio increases, the indentation moduli in different directions converge, indicating a decrease in mechanical anisotropy. nih.gov

Chemical Shift Anisotropy (CSA): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environment in calcium silicates. Specifically, 29Si chemical shift anisotropy (CSA) provides detailed insight into the electronic and geometric environments of the SiO₄ tetrahedra. acs.orgnih.gov The CSA parameters, including the shift anisotropy (δσ) and the asymmetry parameter (ησ), allow for a clear distinction between different types of silicate condensation (neso-, soro-, and inosilicates). acs.orgnih.gov Computational studies have demonstrated that the analysis of 29Si chemical shift anisotropy can discriminate between different Si types, such as terminal and bridging silica tetrahedra, even when their isotropic chemical shifts are similar. figshare.comresearchgate.net This technique is invaluable for characterizing the complex and often disordered structures of C-S-H phases and their crystalline analogues. acs.orgfigshare.com

Theoretical and Computational Investigations of Calcium Silicate Systems

Molecular Dynamics (MD) Simulations of Calcium Silicate (B1173343) Hydrates

Molecular Dynamics (MD) simulations have become an indispensable tool for exploring the multifaceted nature of calcium-silicate-hydrate (C-S-H), the primary binding phase in cement-based materials. These simulations provide insights at the molecular level into the structures, behaviors, and properties of the hydrated cement matrix. mdpi.com By modeling the interactions between atoms over time, MD simulations can elucidate the complex interplay of forces that govern the material's macroscopic characteristics.

The accuracy of MD simulations for C-S-H is highly dependent on the chosen force field, which defines the interatomic potentials. The ClayFF force field, for instance, has been widely adopted for simulating the adsorption and diffusion of water and ions within layered structures like tobermorite (B576468), a natural analogue of C-S-H. purdue.edu More recent developments have led to specialized force fields such as "CSHFF" to more accurately capture the chemical bonding within the C-S-H structure. nih.gov

A significant parameter in these simulations is the Calcium/Silicon (Ca/Si) ratio, which in real C-S-H can range from approximately 0.7 to 2.3. nih.gov Simulations have explored a range of Ca/Si ratios, with 1.7 often considered typical for hydrated cement composites. mdpi.comnih.gov The flexibility of MD simulations allows for the investigation of how variations in this ratio, as well as factors like water content, influence the formation and properties of C-S-H. nih.govcsic.es

Modeling Water Dynamics in C-S-H Pore Structures

The nanoporous structure of C-S-H gel plays a critical role in the transport of water and ions, which in turn significantly affects the durability and long-term performance of cement-based materials. ascelibrary.org MD simulations are particularly well-suited to investigate the dynamics of water within these confined nanopores.

Studies have shown that water molecules within the C-S-H pore structure exhibit distinct behaviors compared to bulk water. On the (001) surface of jennite, another mineral analogue for C-S-H, water molecules in the channels between silicate chains show higher density, a preferred orientation, and a lower diffusion rate. ascelibrary.org These water molecules form a greater number of hydrogen bonds with both neighboring water molecules and the solid surface. ascelibrary.org As the distance from the solid-liquid interface increases, the properties of the water molecules gradually transition to those of bulk water, a change that typically occurs over a distance of 10–15 Å. ascelibrary.org

The size of the nanopores has a considerable impact on the movement of water and ions. purdue.edu MD simulations reveal that the diffusion coefficients of both water molecules and chloride ions increase as the nanopore size expands. purdue.edu At the atomic level, the calcium-rich C-S-H structure forms clusters with water molecules (Ca-O) and chloride ions (Ca-Cl), while the silicate tetrahedra can form hydrogen bonds with water molecules, all of which restrict their movement. purdue.edu

The influence of relative humidity (RH) on the deformation of C-S-H has also been investigated using MD simulations. These studies demonstrate that the microstructure of C-S-H deforms differently under varying RH conditions, highlighting the strong dependence of its structural integrity on moisture content. acs.org

Atomistic Models for C-S-H Structures (e.g., Jennite and Tobermorite Models)

Due to the amorphous or poorly crystalline nature of C-S-H, developing accurate atomistic models is a significant challenge. Researchers have often turned to natural mineral analogues, primarily tobermorite and jennite, as starting points for constructing C-S-H models. researchgate.netnih.gov These crystalline minerals share structural similarities with C-S-H gel. researchgate.net

Tobermorite, with its layered structure, has been a particularly popular choice for modeling C-S-H. nih.gov Different polytypes of tobermorite exist, characterized by their layer-to-layer distances of 9 Å, 11 Å, and 14 Å. mdpi.comnih.gov The 11 Å tobermorite is widely accepted as an initial structure for modeling C-S-H with a high calcium-to-silicon ratio. researchgate.net Models are often created by introducing defects into the silicate chains of tobermorite or jennite structures to better represent the disordered nature of C-S-H and to match experimentally observed Ca/Si ratios. researchgate.net

One well-known model, developed by Pellenq et al., is based on a 14 Å tobermorite structure with a Ca/Si ratio of 1.7. mdpi.com The chemical composition of this computational model is (CaO)1.65(SiO2)(H2O)1.75. mdpi.comnih.gov While these models based on crystalline analogues have been invaluable, some experimental evidence suggests that C-S-H lacks long-range order, implying that simply repeating tobermorite or jennite crystal cells may not fully capture its structure. researchgate.net More recent approaches favor a continuous structural evolution based on a tobermorite model across the full range of Ca/Si ratios, rather than a two-phase model of tobermorite and jennite for low and high ratios, respectively. nih.gov

Selected MD Simulation Studies on C-S-H Structures. mdpi.com
Initial StructureCa/Si RatioApplication of MD AnalysisValidation Method
Tobermorite 11 Å0.83Structure, Mechanical PropertiesExperimental Data
Tobermorite 14 Å1.7Structure, Density, Mechanical PropertiesNeutron Scattering
Jennite1.5Water/Ion TransportNMR, Adsorption Tests

Prediction of Structural Evolution under Varying Conditions

MD simulations are a powerful tool for predicting how the C-S-H structure evolves under different environmental conditions, such as changes in temperature, moisture, and stress. For instance, simulations have been used to study the effects of drying and re-wetting on the C-S-H structure, providing insights into phenomena like shrinkage. acs.org

Reactive force fields, such as ReaxFF, allow for the simulation of chemical reactions, including the breaking and forming of bonds. This capability is crucial for studying processes like dehydration and dehydroxylation at elevated temperatures. researchgate.net Reactive MD simulations have shown that dehydration and dehydroxylation occur sequentially as the water content in C-S-H decreases. researchgate.net These simulations can also reveal how temperature changes affect the hydrogen-bond network of water molecules within the nanopores, leading to pore expansion and a shift in the dynamic characteristics of confined water from a glassy state to that of free water. researchgate.net

Furthermore, MD simulations can predict the mechanical response of C-S-H to external loads. By applying tensile or compressive strains to the simulation cell, researchers can study crack evolution and failure mechanisms at the nanoscale. nih.gov These studies have highlighted the critical role of electrostatic forces and the O-Si-O bonds in the strength of C-S-H, with the breakage of silicate chains being a primary cause of tensile failure. nih.gov The influence of a microwave field on the C-S-H structure has also been simulated, suggesting that non-thermal effects can lead to more ordered molecular arrangements and a more compact structure. mdpi.com

Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) Studies

Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) are powerful quantum mechanical methods that provide a more fundamental understanding of calcium silicate systems by solving the electronic structure. These techniques are used to investigate atomic interactions, bonding, and reaction mechanisms with high accuracy.

Understanding Atomic Interactions and Bonding Mechanisms

DFT calculations have been instrumental in elucidating the bonding mechanisms within calcium silicate hydrates. By analyzing the electronic structure, researchers can determine the nature and strength of chemical bonds. For example, DFT has been used to study the adsorption of water molecules on the surfaces of calcium silicate phases like β-C2S and M3-C3S. bohrium.com These studies have shown that on β-C2S surfaces, molecular adsorption of water is energetically favored, while on M3-C3S surfaces, dissociative adsorption is preferred. bohrium.com Such calculations also reveal electron transfer from the surface atoms to the water molecules during adsorption. bohrium.com

The Gibbs free energies of reaction between various calcium and silicate species have been computed using DFT to understand the early-stage formation mechanisms of C-S-H. princeton.edu These calculations have led to a proposed formation mechanism that involves the initial formation of a calcium oxide layer, followed by the incorporation of silicates and subsequent formation of silicate chains. princeton.edu AIMD simulations, which combine DFT with molecular dynamics, allow for the study of dynamic processes. For instance, AIMD has been used to investigate the formation of calcium silicate aqua complexes, which are precursors to the nucleation of C-S-H. researchgate.net These simulations have identified stable states and ligand substitution mechanisms for complexes like [Ca(H2O)n(SiO2(OH)2)] and [Ca(H2O)n(SiO(OH)3)]+. researchgate.net

Interaction Energies of Dissolved Species in the C-S-H System from DFT Calculations. researchgate.net
Reacting SpeciesInteraction Energy (kJ/mol)
Ca(OH)₂ interacting with Ca(OH)₂-26.3
Ca(OH)₂ interacting with Ca(OH)(H₂O)⁺-10.3
Si(OH)₃O⁻ interacting with Si(OH)₃O⁻30.9
Si(OH)₂O₂²⁻ interacting with Si(OH)₂O₂²⁻41.1

Insights into Scale Inhibition Mechanisms at the Molecular Level

The formation of calcium silicate and calcium carbonate scales is a significant issue in various industrial processes. DFT and AIMD simulations provide molecular-level insights into how scale inhibitors function. These theoretical studies can help in designing more effective and environmentally friendly inhibitors. acs.org

DFT calculations can determine the binding affinities of inhibitor molecules to calcium ions and mineral surfaces. For example, studies on silica-functionalized acrylamide (B121943) (PAM-Silica) have shown its high binding affinity for Ca2+. dntb.gov.uamdpi.com The molecular electrostatic potential (MEP) maps generated from DFT can identify the electronegative regions of an inhibitor molecule that are likely to interact with positively charged calcium ions. mdpi.com

AIMD simulations can then be used to study the dynamic interactions between the inhibitor, calcium ions, and water molecules. In the case of PAM-Silica, AIMD has shown that while Ca2+ can initially form a bond with silicon, it subsequently bonds with the oxygen atoms of surrounding water molecules, indicating a competition for the calcium ion. dntb.gov.uamdpi.com For other types of inhibitors, such as sodium silicate used to depress the flotation of calcium-bearing minerals, DFT has shown that the SiO(OH)3− component can form covalent bonds with calcium atoms on the mineral surface, creating a hydrophilic layer that prevents the adsorption of other chemicals. mdpi.com These computational approaches allow for a detailed understanding of the adsorption mechanisms and the nature of the chemical bonds formed between the inhibitor and the mineral surface. mdpi.comresearchgate.net

Multiscale Modeling Approaches for Calcium Silicate Materials

Multiscale modeling has become an indispensable tool for understanding the complex structure and behavior of calcium silicate materials, particularly calcium-silicate-hydrate (C-S-H), the primary binding phase in cement. uel.ac.uk These approaches bridge the vast range of length and time scales that govern the material's properties, from the atomic level to the macroscopic structure. mit.edu The complexity of cementitious materials, with their hierarchical structure spanning nanometers to micrometers, necessitates such a multi-pronged simulation strategy. mit.edumit.edu

A common approach is a bottom-up framework that begins at the atomistic scale (~1 nm), progresses to the colloidal or mesoscale (~100 nm), and finally reaches the microstructural level (~100 µm). mit.edu This allows for a comprehensive understanding of how molecular details translate into macroscale performance. mit.edu

Atomistic and Molecular Scale (Nano-level):

At the smallest scale, quantum mechanical methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed. scientific.netlu.se DFT is used to investigate electronic structures, chemical bonding, and reaction mechanisms with high accuracy. acs.orgnih.gov For instance, DFT has been used to study the dissolution of cement clinker phases and the nucleation of C-S-H. acs.orgnih.gov

Molecular dynamics simulations, using force fields such as ClayFF and ReaxFF, are instrumental in exploring the structure, dynamics, and mechanical properties of C-S-H at the nanoscale. nih.govqut.edu.cn These simulations provide insights into the arrangement of atoms, the role of water molecules in the C-S-H structure, and the fundamental origins of its mechanical strength. researchgate.netnih.govresearchgate.net Atomistic models have been successful in predicting the molecular behavior of the C-S-H building blocks. nih.gov Researchers have developed various atomistic models for C-S-H, often based on the structures of naturally occurring minerals like tobermorite and jennite, to account for its disordered nature and variable chemical composition. scientific.netlu.senih.gov A key parameter in these simulations is the Calcium/Silica (B1680970) (Ca/Si) ratio, which significantly influences the structure and properties of the C-S-H gel. nih.govresearchgate.net

Mesoscale (Nano- to Micro-level):

The insights gained from atomistic simulations are then "coarse-grained" to develop models for the mesoscale. nih.govcambridge.org This is a crucial step as it allows for the simulation of larger systems and longer timescales that are computationally prohibitive for all-atom simulations. cambridge.org In coarse-graining, groups of atoms are represented as single particles or beads, reducing the degrees of freedom in the system. uel.ac.ukcambridge.org

These mesoscale models can capture the aggregation of C-S-H nanoparticles, the formation of the gel-like structure, and the development of porosity. nih.govresearchgate.net The Gay-Berne potential, for example, has been used to model the interaction of ellipsoidal C-S-H building blocks, allowing for the investigation of shape effects on the mesostructure. cambridge.org Peridynamics is another method applied at the mesoscale to simulate the mechanical performance and fracture processes of C-S-H gels. researchgate.net

Continuum Scale (Micro- to Macro-level):

Finally, the properties derived from the mesoscale models are used as inputs for continuum-level models, such as finite element analysis. ascelibrary.org This allows for the prediction of macroscopic engineering properties like elastic modulus, compressive strength, and durability of the bulk cement paste. ascelibrary.orgtudelft.nl Homogenization methods, including the Mori-Tanaka and self-consistent methods, are employed to upscale the properties from the microscopic phases to the bulk material. ascelibrary.org These models can incorporate factors like porosity and the properties of different hydration products to provide a comprehensive picture of the material's behavior. ascelibrary.orgtudelft.nl

The integration of these different scales, often validated by experimental data from techniques like nanoindentation and mercury intrusion porosimetry, provides a powerful framework for understanding and predicting the performance of calcium silicate materials. mit.eduascelibrary.org

Modeling Scale Methods Used Properties Investigated Typical Length Scale
Atomistic/MolecularDensity Functional Theory (DFT), Molecular Dynamics (MD), Reactive Force Fields (ReaxFF)Electronic structure, chemical bonding, reaction kinetics, atomic arrangement, molecular dynamics, nanoscale mechanical properties. uel.ac.ukscientific.netlu.seacs.org~1 nm mit.edu
MesoscaleCoarse-Grained Molecular Dynamics, Peridynamics, Kinetic Monte CarloAggregation of nanoparticles, pore structure development, mesoscale mechanical response, fracture mechanics. nih.govcambridge.orgresearchgate.net~100 nm mit.edu
ContinuumFinite Element Method (FEM), Homogenization Techniques (e.g., Mori-Tanaka)Bulk mechanical properties (elastic modulus, strength), transport properties, durability. ascelibrary.orgtudelft.nl~100 µm and larger mit.edu

Computational Frameworks for Linking Macroscopic Properties to Atomistic Configurations

A significant challenge in materials science is to establish a clear and predictive link between the atomistic arrangement of a material and its observable macroscopic properties. For calcium silicate systems, particularly in cementitious materials, computational frameworks have been developed to bridge this gap, enabling the design of materials with tailored performance characteristics. mit.edu These frameworks are inherently multiscale, creating a "digital thread" from the quantum mechanical interactions of atoms to the engineering-scale behavior of the final product. mit.edumit.edu

The foundation of these frameworks lies in a bottom-up approach. mit.edu It begins with a detailed understanding of the fundamental building block of cement paste, the calcium-silicate-hydrate (C-S-H) molecule. mit.edumit.edu

From Atomistic Interactions to Colloidal Behavior:

The process starts with quantum mechanical calculations, such as Density Functional Theory (DFT), to accurately describe the electronic structure and interatomic forces within the C-S-H structure. acs.org This information is then used to develop and parameterize classical force fields for use in large-scale molecular dynamics (MD) simulations. zju.edu.cn MD simulations can then model systems containing thousands of atoms to investigate the structure and nanomechanical properties of C-S-H nanoparticles. researchgate.netzju.edu.cn

A crucial step in linking scales is the development of interaction potentials for larger, colloidal-scale simulations. For instance, the cohesive-frictional force field (CFFF) was developed by parameterizing it directly from atomistic simulations of the interface between C-S-H layers. mit.edumit.edu This force field effectively coarse-grains the behavior of thousands of atoms into a single interaction between colloidal C-S-H particles, capturing the intrinsic strength anisotropy of the molecular interface. mit.edumit.edu This allows for the simulation of the assembly and mechanical response of large collections of these nanoparticles. mit.edu

From Mesoscale Assemblies to Macroscopic Properties:

The mechanical behavior of these simulated colloidal assemblies provides the necessary input for higher-level models. Statistical analysis of the simulated microstructures, often in conjunction with experimental data from techniques like nanoindentation, allows for the determination of the mechanical properties of the constituent phases of the cement paste. ascelibrary.org

Recent advancements also incorporate machine learning (ML) models into these frameworks. acs.org ML models can be trained on high-fidelity data from DFT and MD simulations to create predictive maps from atomistic behavior to macroscopic properties with significantly reduced computational cost while maintaining a high degree of accuracy. acs.org

This integrated computational approach, by directly linking the atomistic configuration to macroscopic performance, is essential for the rational design of new and improved calcium silicate-based materials with enhanced strength, durability, and sustainability. mit.edu

Input from Lower Scale Computational Method Output to Higher Scale Bridged Scales
Interatomic potentials from DFT acs.orgMolecular Dynamics (MD) Simulations researchgate.netNanomechanical properties of C-S-H particles, interfacial behavior mit.eduAtomistic to Nanoscale
Atomistic simulation data mit.eduCohesive-Frictional Force Field (CFFF) Development mit.edumit.eduInteraction potentials for colloidal particles mit.eduNanoscale to Mesoscale
Colloidal interaction potentials mit.eduCoarse-Grained Simulations cambridge.orgMechanical response of C-S-H aggregates, packing density researchgate.netMesoscale to Microscale
Phase properties from simulations and experiments ascelibrary.orgHomogenization Methods (e.g., Self-Consistent Method) ascelibrary.orgMacroscopic elastic modulus, compressive strength ascelibrary.orgtudelft.nlMicroscale to Macroscale
High-fidelity simulation data (DFT, MD) acs.orgMachine Learning Models acs.orgPredictive mapping of atomistic features to macroscopic properties acs.orgAtomistic to Macroscale

Mechanisms of Action and Reaction Pathways of Calcium Silicate

Hydration Mechanisms of Calcium Silicates in Cementitious Systems

The hydration of calcium silicates, principally tricalcium silicate (B1173343) (Ca₃SiO₅ or C₃S) and dicalcium silicate (Ca₂SiO₄ or C₂S), is the cornerstone of strength development in Portland cement concrete. This exothermic process involves a series of complex chemical reactions that transform anhydrous cement particles into a hardened, durable matrix. The primary products of these reactions are calcium silicate hydrate (B1144303) (C-S-H) gel and calcium hydroxide (B78521) (Ca(OH)₂ or CH).

The hydration process initiates immediately upon contact of calcium silicate with water. The initial step involves the rapid dissolution of calcium and silicate ions from the surface of the anhydrous grains. This leads to a supersaturated solution with respect to calcium silicate hydrate and calcium hydroxide.

The dissolution of C-S-H is incongruent, meaning the ratio of calcium to silicon (Ca/Si) in the dissolved species differs from that in the solid phase. Experimental studies have shown that for C-S-H gels with a high initial Ca/Si ratio, there is a preferential leaching of calcium until the ratio decreases to approximately 0.8. researchgate.netacs.org Beyond this point, the dissolution becomes congruent. researchgate.netacs.org

Following dissolution, the precipitation of hydration products occurs. The primary binding phase, calcium silicate hydrate (C-S-H), is a poorly crystalline, gel-like material. Its precipitation is a key factor in the setting and hardening of cement. The C-S-H gel forms a network that binds the aggregate particles together, providing strength to the concrete.

The dynamics of C-S-H precipitation are complex and influenced by the local concentrations of calcium and silicate ions. The morphology of the C-S-H can vary, often described as fibrous or foil-like, and it has a high surface area, which contributes to its binding properties.

The hydration rates of dicalcium silicate (C₂S) and tricalcium silicate (C₃S) differ significantly, which has a profound impact on the strength development of cement-based materials.

Tricalcium Silicate (C₃S):

Reactivity: C₃S is highly reactive and responsible for the early strength development of concrete, typically within the first 28 days.

Particle Size: Finer C₃S particles have a larger surface area available for reaction with water, leading to a faster rate of hydration and earlier strength gain.

Temperature: An increase in temperature accelerates the rate of C₃S hydration.

Water-to-Cement Ratio: A lower water-to-cement ratio can lead to a more densely packed microstructure and can influence the rate of hydration by affecting the availability of water and space for hydration products to form.

Chemical Admixtures: Accelerators and retarders can significantly alter the rate of C₃S hydration.

Dicalcium Silicate (C₂S):

Reactivity: C₂S hydrates much more slowly than C₃S and is primarily responsible for the long-term strength gain of concrete, beyond 28 days.

Crystal Polymorphs: Dicalcium silicate exists in several polymorphic forms (α, α'H, α'L, β, and γ). The β-polymorph is the most common and reactive form in Portland cement. The γ-form is non-hydraulic.

Presence of other compounds: The hydration of C₂S can be influenced by the presence of other cement compounds.

Molecular dynamics simulations have suggested that the higher reactivity of C₃S compared to C₂S may be related to the coordination number of surface calcium atoms and the presence of interstitial oxygen ions in its crystal structure, which facilitates water adsorption and subsequent ionic detachment. mdpi.comfrontierspartnerships.org

The hydration of C₃S and C₂S yields two primary products: calcium silicate hydrate (C-S-H) and calcium hydroxide (CH).

Calcium Silicate Hydrate (C-S-H): This is the main binding agent in hydrated cement paste, constituting about 50-60% of the solid volume. researchgate.net It is an amorphous to poorly crystalline material with a variable Ca/Si ratio. The C-S-H gel fills the space between the original cement grains, creating a dense and strong matrix.

Calcium Hydroxide (CH): This is a crystalline product, also known as portlandite, that makes up about 20-25% of the hydrated cement paste volume. dtic.mil It exists as large, hexagonal plate-like crystals. While it contributes to maintaining a high pH in the pore solution, which is beneficial for the passivation of steel reinforcement, it is a relatively weak and porous phase.

The following table summarizes the key hydration products of tricalcium and dicalcium silicate.

Anhydrous CompoundHydration ProductsContribution to Strength
Tricalcium Silicate (C₃S)Calcium Silicate Hydrate (C-S-H), Calcium Hydroxide (CH)Early strength (first 28 days)
Dicalcium Silicate (C₂S)Calcium Silicate Hydrate (C-S-H), Calcium Hydroxide (CH)Long-term strength (beyond 28 days)

Carbonation Reactions of Calcium Silicate Materials

Calcium silicate materials can react with carbon dioxide (CO₂) in the presence of water, a process known as carbonation. This reaction leads to the formation of calcium carbonate (CaCO₃) and silica (B1680970) gel (SiO₂·nH₂O). While natural carbonation of concrete is often associated with a decrease in durability due to a reduction in pH, accelerated carbonation is being explored as a beneficial process for various applications, including CO₂ sequestration and the production of construction materials.

Accelerated carbonation is a technology that utilizes industrial byproducts rich in calcium silicate, such as steel slag and certain industrial ashes, to capture and permanently store CO₂. hw.ac.ukresearchgate.net The process involves exposing these materials to a CO₂-rich environment, often at elevated pressures and temperatures, to speed up the carbonation reaction.

CaSiO₃ + CO₂ → CaCO₃ + SiO₂

This process offers a dual benefit: it sequesters CO₂, a major greenhouse gas, into a stable solid form (calcium carbonate), and it can also improve the physical properties of the waste materials, making them suitable for use as construction aggregates or supplementary cementitious materials. hw.ac.uk Research has shown that significant amounts of CO₂ can be sequestered in this manner, with the potential to reduce the carbon footprint of industries that produce these silicate-rich wastes. hw.ac.uk

The rate and extent of the carbonation reaction are influenced by several key parameters:

CO₂ Concentration and Pressure: Higher CO₂ concentrations and pressures generally lead to a faster carbonation rate. dtic.mil However, at very high pressures, the formation of a dense carbonate layer on the particle surface can inhibit further CO₂ diffusion. dtic.mil

Temperature: The effect of temperature on carbonation kinetics is complex. Initially, an increase in temperature can enhance the reaction rate by increasing the dissolution of calcium ions. dtic.mil However, at higher temperatures, the solubility of CO₂ in water decreases, which can slow down the reaction. dtic.mil Studies have indicated an optimal temperature range for carbonation, often between 40°C and 80°C.

Water-Solid Ratio: Water is essential for the carbonation reaction as it acts as a medium for the dissolution of both CO₂ and calcium silicate. However, an excessive amount of water can fill the pores of the material, hindering the diffusion of gaseous CO₂ to the unreacted core of the particles. dtic.mil Conversely, insufficient water will limit the dissolution of reactants. An optimal water-solid ratio is therefore crucial for maximizing the carbonation efficiency.

Particle Size: Smaller particle sizes provide a larger surface area for the reaction, leading to faster carbonation kinetics.

Material Composition: The Ca/Si ratio of the calcium silicate material plays a significant role, with materials having a higher Ca/Si ratio generally exhibiting faster carbonation rates.

The following table summarizes the influence of key parameters on carbonation kinetics.

ParameterEffect on Carbonation Rate
CO₂ Concentration Generally increases the rate, but can be limited by diffusion at very high concentrations.
Temperature Complex effect; an optimal range exists. Higher temperatures can initially increase dissolution but decrease CO₂ solubility.
Water-Solid Ratio An optimal ratio is required. Too much water hinders CO₂ diffusion, while too little limits reactant dissolution.

Microstructural and Phase Transformations during Carbonation

The carbonation of calcium silicate involves a series of chemical reactions that significantly alter its microstructure and phase composition. This process is essentially a neutralization reaction between the basic calcium silicate compounds and carbonic acid (H₂CO₃), which forms when carbon dioxide (CO₂) dissolves in water. The primary products of this reaction are calcium carbonate (CaCO₃) and silica gel (SiO₂) or a calcium-modified silica gel.

The reaction proceeds through several steps:

Diffusion and Dissolution of CO₂ : Gaseous CO₂ diffuses through the porous structure of the material and dissolves in the pore water to form aqueous CO₂.

Formation of Carbonic Acid : The aqueous CO₂ hydrates to form carbonic acid (H₂CO₃).

Ionization : Carbonic acid then ionizes to produce hydrogen ions (H⁺), bicarbonate ions (HCO₃⁻), and carbonate ions (CO₃²⁻), leading to a decrease in the pH of the pore solution from around 11 to 8.

Dissolution of Calcium Silicate : The acidic environment promotes the dissolution of calcium silicate phases, releasing calcium ions (Ca²⁺) and silicate ions (SiO₄⁴⁻) into the solution.

Nucleation and Precipitation : Calcium ions react with carbonate ions to nucleate and precipitate calcium carbonate. Initially, metastable polymorphs of CaCO₃ like vaterite and aragonite may form, which later transform into the more stable calcite.

Formation of Silica Gel : As calcium ions are leached from the silicate structure, the remaining silica-rich phase undergoes polymerization to form a hydrous silica gel. In some cases, a calcium-modified silica gel or amorphous calcium silicate carbonate hydrate can also form.

Microstructurally, the carbonation process leads to significant changes. The precipitation of calcium carbonate and silica gel fills the pore spaces within the material, resulting in a densification of the matrix and a reduction in porosity. This pore-filling effect is a primary reason for the observed increase in compressive strength and surface density of carbonated calcium silicate materials. The morphology of the calcium carbonate crystals (calcite being the primary form) and the amorphous silica gel contribute to the development of a more robust and strengthened structure.

The specific polymorph of calcium silicate influences the reaction products and kinetics. For instance, the carbonation of γ-C₂S (gamma-dicalcium silicate) is particularly effective, leading to a high degree of carbonation and significant strength development. Conversely, different polymorphs of CaCO₃ may be favored depending on the specific calcium silicate precursor and reaction conditions. For example, aragonite is often formed in the absence of free water.

The table below summarizes the key phases involved in the carbonation of calcium silicate.

Initial ReactantsIntermediate SpeciesFinal Products
Calcium Silicate (e.g., CaSiO₃, C₂S, C₃S)Ca²⁺, SiO₄⁴⁻, H₂CO₃, HCO₃⁻, CO₃²⁻Calcium Carbonate (Calcite, Aragonite, Vaterite), Silica Gel (SiO₂), Water (H₂O)
Carbon Dioxide (CO₂)
Water (H₂O)

It is important to note that the extent and rate of these transformations are influenced by various factors, including temperature, CO₂ concentration and pressure, relative humidity, and the specific surface area of the calcium silicate particles.

Ion Exchange and Sorption Mechanisms

Calcium silicate exhibits notable ion exchange and sorption capabilities, which are harnessed in various environmental and industrial applications. These properties are primarily attributed to its chemical composition and porous structure, which provide active sites for the binding and exchange of ions.

Phosphorus Recovery Mechanisms from Aqueous Solutions

Calcium silicate is an effective material for the recovery of phosphorus, primarily in the form of phosphate (B84403) (PO₄³⁻), from aqueous solutions. The mechanisms involved are a combination of precipitation, adsorption, and ion exchange.

5Ca²⁺ + 3PO₄³⁻ + OH⁻ → Ca₅(PO₄)₃(OH)

The dissolution of calcium silicate also increases the pH of the solution, creating alkaline conditions that favor the precipitation of hydroxyapatite (B223615). Porous calcium silicate hydrate, in particular, provides a high surface area for the release of Ca²⁺ and OH⁻ ions, which locally increases the supersaturation of hydroxyapatite, promoting its nucleation and growth on the surface of the silicate material.

Ion exchange is another contributing mechanism, where phosphate anions in the solution are exchanged for other anions, such as silicate or hydroxide ions, present in the structure of the calcium silicate material.

The effectiveness of phosphorus recovery is dependent on several factors, including the initial phosphorus concentration, pH of the solution, temperature, and the specific characteristics of the calcium silicate material, such as its specific surface area and porosity. For instance, alkali-treated calcium silicate composites have shown higher specific surface area and total pore volume, leading to enhanced phosphate adsorption capacity.

The table below summarizes the key mechanisms of phosphorus recovery by calcium silicate.

MechanismDescriptionKey Factors
Precipitation Release of Ca²⁺ ions from calcium silicate leads to the formation of insoluble calcium phosphate precipitates, primarily hydroxyapatite.pH, Ca²⁺ concentration, PO₄³⁻ concentration
Adsorption Phosphate ions bind to the surface of calcium silicate through ligand exchange with surface hydroxyl groups.Surface area, pH, presence of competing ions
Ion Exchange Phosphate anions are exchanged for other anions within the calcium silicate structure.Ionic strength, concentration of competing anions

Bioactivity Mechanisms of Calcium Silicate in Biomaterial Applications

Calcium silicate-based biomaterials are widely recognized for their excellent bioactivity, which is their ability to form a strong bond with living tissues, particularly bone. This property is attributed to a series of chemical and biological reactions that occur at the material-tissue interface.

Release of Calcium and Silicate Ions for Biological Responses

When a calcium silicate biomaterial is implanted in the body, it comes into contact with physiological fluids. This initiates a dissolution process where calcium (Ca²⁺) and silicate (Si⁴⁺) ions are released from the material's surface into the surrounding microenvironment. This release of ions is a critical first step in the cascade of biological events that leads to bone regeneration.

The dissolution of calcium silicate can be represented by the following general reaction:

CaSiO₃ + H₂O → Ca²⁺ + SiO₃²⁻ + H₂O

The released ions have direct and significant effects on various cell types involved in bone healing, particularly osteoblasts (bone-forming cells) and their precursors, mesenchymal stem cells (MSCs).

Biological Roles of Released Ions:

Calcium Ions (Ca²⁺):

Cell Proliferation and Differentiation: Extracellular calcium ions are known to be crucial signaling molecules. An optimal concentration of Ca²⁺ has been shown to stimulate the proliferation of osteoblasts and promote their differentiation from MSCs. This is a fundamental step in initiating the bone formation process.

Mineralization: Calcium is a primary component of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the mineral phase of bone. The local increase in Ca²⁺ concentration contributes to the supersaturation of body fluids with respect to hydroxyapatite, facilitating its precipitation and the mineralization of the newly formed bone matrix.

Cellular Signaling: Calcium ions are involved in numerous intracellular signaling pathways that regulate cell function, including gene expression related to osteogenesis.

Silicate Ions (Si⁴⁺):

Osteoblast Stimulation: Silicon, in the form of silicic acid at physiological pH, has been demonstrated to stimulate osteoblast proliferation and differentiation. It upregulates the expression of genes associated with bone formation, such as collagen type I, a major component of the bone matrix.

Extracellular Matrix (ECM) Synthesis: Silicate ions promote the synthesis and deposition of ECM proteins by osteoblasts, which is essential for creating the organic scaffold upon which mineralization occurs.

Angiogenesis: There is evidence to suggest that silicate ions can stimulate angiogenesis, the formation of new blood vessels. A vascularized environment is critical for supplying nutrients and oxygen to the regenerating tissue and for the recruitment of bone-forming cells.

The synergistic effect of both calcium and silicate ions creates a favorable environment for bone regeneration. The continuous and controlled release of these ions from the calcium silicate biomaterial provides a sustained stimulus for osteogenesis.

The table below summarizes the key biological responses to the ionic release from calcium silicate biomaterials.

Ion ReleasedTarget CellsBiological Response
Calcium (Ca²⁺) Osteoblasts, Mesenchymal Stem CellsStimulates proliferation and differentiation, promotes mineralization, involved in cellular signaling.
Silicate (Si⁴⁺) Osteoblasts, Endothelial CellsStimulates proliferation and differentiation of osteoblasts, enhances extracellular matrix synthesis, promotes angiogenesis.

Mechanisms of Apatite Layer Formation

The formation of a bone-like apatite layer on the surface of a calcium silicate biomaterial is the hallmark of its bioactivity and is essential for establishing a stable and strong bond with bone tissue. This process occurs through a series of physicochemical reactions when the material is exposed to physiological fluids, such as simulated body fluid (SBF).

The mechanism of apatite layer formation involves the following key steps:

Dissolution and Ion Exchange: Upon implantation, calcium ions (Ca²⁺) are rapidly released from the calcium silicate surface. This is accompanied by an exchange of these ions with hydronium ions (H₃O⁺) from the surrounding fluid, leading to an increase in the local pH.

Formation of a Hydrated Silica Gel Layer: The dissolution of calcium ions leaves behind a silica-rich surface that reacts with water to form a hydrated silica gel layer. This layer is characterized by the presence of a high density of silanol (B1196071) groups (Si-OH).

Nucleation of Amorphous Calcium Phosphate: The negatively charged silanol groups on the hydrated silica surface serve as nucleation sites for apatite formation. They attract positively charged calcium ions from the surrounding fluid, creating a calcium-rich surface. This, in turn, attracts negatively charged phosphate ions (PO₄³⁻), leading to the precipitation of an amorphous calcium phosphate (ACP) layer. The increased local pH, due to the initial ion exchange, also favors the precipitation of calcium phosphate.

Crystallization of Hydroxyapatite: The initially formed amorphous calcium phosphate layer is metastable and gradually transforms into a more stable, crystalline, bone-like carbonated hydroxyapatite (HCA). This transformation involves the incorporation of carbonate ions (CO₃²⁻) from the physiological fluid into the apatite structure.

Growth of the Apatite Layer: Once the initial nuclei are formed, the apatite layer continues to grow by consuming calcium and phosphate ions from the surrounding fluid. This results in the formation of a dense and continuous layer that is chemically and structurally similar to the mineral phase of natural bone.

The table below outlines the sequential stages of apatite layer formation on a calcium silicate surface.

StageDescriptionKey Chemical Species
1. Ion Exchange Leaching of Ca²⁺ from the material and exchange with H₃O⁺ from the fluid.Ca²⁺, H₃O⁺
2. Hydrated Silica Formation Formation of a silica-rich surface layer with abundant silanol groups.Si-OH
3. Amorphous Calcium Phosphate Nucleation Attraction of Ca²⁺ and PO₄³⁻ ions to the silanol groups, leading to the precipitation of ACP.Ca²⁺, PO₄³⁻, ACP
4. Hydroxyapatite Crystallization Transformation of the metastable ACP into crystalline, carbonated hydroxyapatite.HCA
5. Apatite Layer Growth Continued precipitation and growth of the HCA layer, consuming ions from the fluid.Ca²⁺, PO₄³⁻, CO₃²⁻

The ability of calcium silicate to promote the formation of this apatite layer is the fundamental reason for its excellent bone-bonding properties and its successful use in a variety of bone regeneration applications.

Interactions with Biological Environments at the Material-Cell Interface (excluding direct clinical outcomes)

The interaction of calcium silicate with the biological environment at the material-cell interface is a multifaceted process that dictates its biocompatibility and bioactivity. This initial interaction is critical for the subsequent cellular and tissue responses. The process begins with the immediate adsorption of proteins from the surrounding biological fluids onto the material's surface, followed by cell attachment, and the initiation of various cellular signaling pathways, often triggered by the release of ions from the calcium silicate material.

Protein Adsorption

The very first event that occurs when a biomaterial is introduced into a biological environment is the adsorption of proteins onto its surface. This adsorbed protein layer mediates the subsequent interactions of cells with the material. Silicate bioceramics have been shown to adsorb a greater amount and variety of serum proteins compared to other materials like hydroxyapatite. nih.gov For instance, a proteomics analysis revealed that a novel calcium silicate (CPS) bioceramic adsorbed 368 types of proteins, whereas hydroxyapatite (HA) adsorbed 298. nih.gov The kinetics of protein adsorption on CPS and HA bioceramics show a similar trend, with the amount of adsorbed protein increasing over time; however, at every time point, the amount of protein adsorption on CPS is significantly higher than on HA. nih.gov

The composition and surface characteristics of the biomaterial play a significant role in determining the type and amount of adsorbed proteins. nih.gov The surface area of the material is also a critical factor, with higher porosity leading to a greater surface area and, consequently, increased protein adsorption. nih.gov Studies using cytochrome c as a model protein have demonstrated a high correlation between the surface area of calcium silicate/apatite composites and the amount of protein conjugated. ingentaconnect.com The conformation of proteins can also change upon adsorption, which can affect the biological activity of the material and cellular interactions. nih.gov

Comparison of Protein Adsorption on Calcium Silicate (CPS) vs. Hydroxyapatite (HA)

BioceramicNumber of Protein Types AdsorbedRelative Amount of Protein Adsorption
Calcium Silicate (CPS)368Higher
Hydroxyapatite (HA)298Lower

Data sourced from a proteomic analysis of protein adsorption on bioceramics. nih.gov

Cell Adhesion, Proliferation, and Morphology

Following protein adsorption, cells begin to interact with the material surface. The adhesion of cells to a biomaterial is a strong indicator of its bioactivity. nih.gov Human apical papilla cells cultured on tricalcium silicate-based cements have been observed to exhibit tight adhesion, characterized by the presence of actin-rich protrusions like lamellipodia and filopodia. nih.gov These structures are important for sensing the extracellular matrix and for cell migration. nih.gov

Calcium silicate-based materials generally exhibit good cytocompatibility and support cell proliferation. nih.govscielo.br Studies have shown that materials like Biodentine and ProRoot MTA can induce the proliferation of human dental pulp stem cells. nih.gov This proliferative effect is partly attributed to the continuous release of calcium ions, which is a known stimulus for dental pulp cells. nih.govresearchgate.net However, the response can vary between different formulations of calcium silicate cements. For example, while some promote high metabolic activity and cell viability, others may lead to atypical changes in cell morphology. scielo.brnih.gov

Cellular Responses to Different Calcium Silicate Cements

MaterialCell Viability/ProliferationCell Morphology
BiodentineIncreased proliferation of hDPSCs nih.govNormal
ProRoot MTAIncreased proliferation of hDPSCs nih.govNormal
TheraCal LCDecreased cell viability nih.govAtypical changes nih.gov

Summary of in vitro studies on human dental pulp stem cells (hDPSCs). nih.gov

Ionic Release and Cellular Signaling

Calcium silicate materials are known for their ability to release ions, particularly calcium (Ca²⁺) and silicate (Si⁴⁺) ions, as they react with water. nih.govmdpi.com This ion release is a key mechanism behind their bioactivity. mdpi.com The release of calcium and hydroxyl ions leads to an alkaline pH at the material interface, which can stimulate mineralization processes by promoting the release of alkaline phosphatase and bone morphogenetic protein 2 (BMP2). mdpi.com

The ionic dissolution products from bioactive silicate ceramics can stimulate specific cellular responses related to osteogenesis and angiogenesis. nih.gov For instance, silicate ions have been shown to enhance the proliferation and osteogenic differentiation of bone marrow stromal cells. researchgate.net They can also influence cell signaling pathways, such as the WNT and SHH pathways, which are crucial for bone regeneration. researchgate.net Furthermore, silicate ions have been found to regulate intracellular calcium homeostasis and promote the expression of angiogenesis-related factors. nih.gov The release of calcium ions has been positively correlated with the antibacterial effectiveness of these materials. nih.gov

Inflammatory Response and Macrophage Polarization

The interaction of a biomaterial with the immune system is a critical aspect of its biocompatibility. Macrophages are among the first immune cells to respond to a foreign material. nih.gov Calcium silicate-based materials have been shown to modulate the inflammatory response of monocytes and macrophages. nih.gov Specifically, they can induce the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-regenerative M2 phenotype. nih.gov

This modulation of the immune response is significant because the signals from these macrophages can, in turn, influence the behavior of other cells. For example, a macrophage-conditioned medium pre-treated with calcium silicate extracts has been shown to enhance the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs). nih.gov This indicates an indirect mechanism by which calcium silicate promotes bone regeneration through osteoimmunomodulation. nih.gov Ionic products of calcium silicate can also enhance the immunosuppressive function of human bone marrow mesenchymal stem cells, which then have a stronger effect on the M2 polarization of macrophages. nih.govresearchgate.net

Advanced Applications and Functionalization Research

High-Performance Thermal Insulation and Refractory Applications

Calcium silicate (B1173343) is widely used in high-temperature insulation applications due to its low thermal conductivity, high-temperature resistance, light weight, and high strength. insulationshop.cofirebirdref.com It is an asbestos-free product, making it a safe and reliable choice for thermal management. insulationshop.cokeruirefra.com

Calcium silicate boards are a versatile insulation product used in a broad range of industrial and commercial applications. vitcas.com These boards can withstand continuous high operating temperatures, in some cases above 1000°C. firebirdref.comkeruirefra.com Their excellent thermal insulation properties help to reduce heat loss, which improves the energy efficiency of high-temperature equipment like boilers, furnaces, and kilns. firebirdref.comvitcas.com

Key industrial applications include:

Power Generation and Petrochemical Plants: Insulation for high-temperature steam pipelines, heat exchangers, and reactors. keruirefra.comvitcas.comgiiresearch.com

Metallurgy: Lining for steelmaking furnaces, and in the casting and rolling of non-ferrous metals like aluminum. keruirefra.comvitcas.com

Cement and Glass Manufacturing: Insulation for cement furnaces and glass production kilns. keruirefra.comagrmeng.com

In commercial buildings, these boards are used for external and internal walls, ceilings, and partitions to improve energy efficiency and fire safety. insulationshop.cokeruirefra.com

Table 2: Typical Properties of Calcium Silicate Insulation Boards
PropertyValue RangeSignificance
Density (kg/m³)170 - 280Lightweight, making it easy to handle and install. firebirdref.comkeruirefra.comagrmeng.com
Maximum Service Temperature (°C)650 - 1100Suitable for a wide range of high-temperature industrial applications. firebirdref.comagrmeng.comnewelementgroup.com
Thermal Conductivity (W/m·K) at 400°C0.091 - 0.103Excellent insulation performance, reducing energy consumption. keruirefra.com
Compressive Strength (MPa)≥0.35 - ≥0.95High mechanical strength ensures durability under operational stress. firebirdref.comkeruirefra.comagrmeng.com
Linear Shrinkage (%) at Max. Temp≤ 2.0Maintains dimensional stability even after prolonged exposure to heat. vitcas.comagrmeng.com

Calcium silicate is inherently non-combustible and is classified as an A-grade fireproof material. firebirdref.comiibcc.biz This makes it a critical component in passive fire protection systems, which are designed to contain fires and prevent their spread, thereby protecting lives and property. newelementgroup.compromat.com

Calcium silicate boards are engineered to provide significant fire resistance, with some systems offering protection for up to 240 minutes. firesafeboard.com When exposed to extreme heat, the material maintains its structural integrity. firesafeboard.com For instance, some high-performance boards are made from a dense silicate system that generates xonotlite, a crystalline calcium silicate hydrate (B1144303), ensuring no micro-cracks form even after hours at 1000°C. firesafeboard.com

The durability of calcium silicate boards is also a key feature. Composed mainly of stable chemical structures, the boards exhibit excellent aging resistance and are unaffected by moisture, steam, or sunlight, promising a long service life. insulationshop.cofiresafeboard.com They will not rot or support the growth of fungus. insulationshop.co This combination of fire resistance and durability makes them ideal for use in firewalls, fire doors, partitions, and for protecting structural steel. keruirefra.compromat.comfiresafeboard.com Ongoing research focuses on developing lightweight, high-performance boards with even better fire-resistant properties. datainsightsmarket.com

Environmental Remediation and Resource Recovery

Calcium silicate materials are increasingly being investigated for their potential in various environmental applications, ranging from carbon capture to water purification and industrial process optimization. Their unique chemical properties allow them to react with and sequester pollutants, offering sustainable solutions to pressing environmental challenges.

Carbon Dioxide Mineral Sequestration Technologies

Mineral carbonation, a process that mimics natural weathering, utilizes minerals rich in alkaline earth metals to react with carbon dioxide (CO2), forming stable carbonate minerals. Calcium silicate is a promising feedstock for this technology due to its reactivity and natural abundance. The process involves the reaction of CO2 with calcium silicate to produce calcium carbonate, a geologically stable solid, thus permanently sequestering the CO2. researchgate.netgoogle.com

The fundamental chemical reaction for the carbonation of wollastonite (a common calcium silicate mineral) is: CaSiO3 (s) + CO2 (g) → CaCO3 (s) + SiO2 (s)

Research has explored various methods to accelerate this naturally slow process. core.ac.uk One approach involves heating calcium oxide with minerals containing magnesium and silicate, which yields reactive magnesium oxide and calcium silicate. These products can then readily react with atmospheric CO2. eurekalert.org Studies have demonstrated that under controlled conditions, such as in a chamber with a high concentration of CO2, a significant uptake of 9%–16% by binder mass can be achieved in just two hours. researchgate.net The resulting carbonated material not only sequesters CO2 but can also be used as a strong and durable building product. researchgate.net

The crystal structure of the parent calcium silicate can influence the reaction pathways and the final products. For instance, research has shown that wollastonite (with a chain-structured crystal) reacts with aqueous CO2 to form calcium carbonate and amorphous silica (B1680970). In contrast, pseudowollastonite (with a ring-structured crystal) can produce crystalline calcium silicate phases in addition to calcium carbonate and silica. acs.org These findings are crucial for optimizing the sequestration process and for applications where the properties of the final mineral product are important, such as in creating permanent seals in subsurface geologic formations. acs.org

Research Findings on CO2 Sequestration using Calcium Silicate
Sequestration MethodKey ParametersCO2 Uptake/EfficiencyResulting ProductsReference
Early-age carbonation curing of concrete0.5 MPa pressure, ambient temperature, 2-hour duration, 100% CO29%–16% by binder massCalcium carbonates, durable concrete products researchgate.net
Reaction with thermally treated mineralsRoom temperature, exposure to airProcess takes weeks to months (thousands of times faster than natural weathering)New carbonate minerals eurekalert.org
Aqueous reaction with different polymorphs150 °C, 0–11 MPa partial pressure of CO2Reaction produces stable precipitatesWollastonite: CaCO3 and SiO_x. Pseudowollastonite: Crystalline calcium silicate phases, CaCO3, and SiO_x acs.org

Wastewater Treatment for Phosphorus Removal

Eutrophication, driven by excess phosphorus in water bodies, is a significant environmental concern. Calcium silicate has emerged as an effective adsorbent for removing phosphate (B84403) from wastewater. researchgate.netiaea.org Its efficacy stems from its ability to form stable phosphate-calcium complexes. nih.gov

Calcium silicate hydrate (CSH), synthesized from natural waste materials like lake sediment and bivalve shells, has demonstrated a high capacity for phosphate removal. researchgate.net In batch experiments, the phosphate adsorption process was found to occur through ion exchange with silicate. The Langmuir model, which describes monolayer adsorption, fits the equilibrium data well, indicating a maximum phosphate removal capacity of 270.27 mg/g for CSH. researchgate.net

Similarly, calcium silicate by-products from industrial processes, such as the LieNA® process for lithium extraction, have been successfully used to treat phosphate-containing wastewater. iaea.orgcloudfront.net Studies have shown that phosphate removal efficiency is strongly influenced by the adsorbent dosage, the initial pH of the solution, and the contact time. iaea.orgcloudfront.net Under optimal conditions (pH 12, adsorbent dose of 20 g/L, 24-hour contact time), a removal efficiency of 99% was achieved, with an adsorption capacity of 4.93 mg of phosphate per gram of the by-product. iaea.orgcloudfront.net

The mineral-based filter material Polonite®, a proprietary calcium silicate, has also been tested in long-term column and full-scale systems, showing high phosphate removal capacities of 89-97% over extended periods (67-92 weeks). nih.gov

Phosphate Removal Efficiency of Calcium Silicate-Based Materials
MaterialSource/SynthesisMaximum Adsorption Capacity (mg/g)Optimal ConditionsReference
Calcium Silicate Hydrate (CSH)Synthesized from lake sediment and bivalve shells270.27Ca/Si molar ratio of 1 researchgate.net
Alkali-treated Calcium-Silicate Composite (ASC)Made from waste glass and shells120Effective over a wide pH range (3.0 to 13.0) nih.gov
Calcium Silicate By-product (CSB)Residue from LieNA® process4.93pH 12, 20 g/L dosage, 24h contact time iaea.orgcloudfront.net
Polonite®Mineral-based filter materialN/A (Efficiency-based)Achieved 89-97% removal in long-term trials nih.gov

Mitigation of Mineral Scaling in Industrial Processes (e.g., Geothermal)

Silica scaling is a major operational challenge in geothermal power plants, where changes in temperature and pressure cause dissolved silica to precipitate onto pipes (B44673) and equipment, reducing efficiency and power generation. researchgate.netmdpi.com A common mitigation strategy involves the controlled precipitation of silica by adding lime (calcium hydroxide), which reacts with dissolved silica to form insoluble calcium silicate. researchgate.net

This process effectively reduces the concentration of dissolved silica in geothermal brines. researchgate.net The reaction is influenced by solution pH and temperature, which affect the size of the precipitated particles. researchgate.net By increasing the pH to around 10.5 and ensuring a Ca/Si ratio greater than 1.25, silica scaling can be effectively controlled through the formation of calcium-silicate-hydrate (C-S-H) phases. fraunhofer.de

An advanced approach involves the rapid precipitation of supersaturated silica as a nano-structured calcium silicate (NCaSil) material. researchgate.net This technology not only prevents the formation of hard scale but also produces a highly porous material with potential for other applications. The process has been successfully scaled from laboratory experiments to pilot-scale trials, demonstrating its potential for industrial implementation. researchgate.net

Advanced Materials for Biomedical Engineering (Material Science Perspective)

Calcium silicate-based bioceramics have garnered significant attention in biomedical engineering due to their excellent biocompatibility, bioactivity, and biodegradability. d-nb.inforesearchgate.net These properties make them highly suitable for applications in tissue regeneration and controlled drug delivery.

Calcium Silicate in Bone Tissue Engineering (e.g., Scaffolds, Ceramics)

Calcium silicate ceramics are promising materials for repairing bone defects, serving as bone scaffolds, cements, and implant coatings. researchgate.netconsensus.app Their bioactivity is attributed to the release of calcium (Ca²⁺) and silicon (Si⁴⁺) ions, both of which play crucial roles in bone metabolism. consensus.appnih.gov Calcium ions promote the proliferation and differentiation of osteoblasts, while silicon is essential for bone calcification and improving bone density. researchgate.netconsensus.app

Porous scaffolds made from calcium silicate provide a temporary structure for bone cells to attach, proliferate, and form new tissue. researchgate.net The mechanical properties and degradation rate of these scaffolds can be tailored by incorporating other materials. For example, adding hydroxyapatite (B223615) (HAp) whiskers to a calcium silicate matrix has been shown to improve the compressive strength and fracture resistance of the scaffolds. researchgate.net Similarly, creating composites with materials like magnesium can enhance mechanical strength and stability, making them more suitable for bone regeneration applications. d-nb.info

Different forms of calcium silicate ceramics, such as wollastonite (CaSiO3), diopside (B82245) (CaMgSi2O6), and others, are being investigated for their specific benefits in bone repair. researchgate.netconsensus.app These materials have demonstrated the ability to bond with living hard tissues and stimulate the proliferation of osteoblast-like cells. researchgate.net

Properties of Calcium Silicate-Based Materials in Bone Tissue Engineering
Material CompositionApplicationKey Properties and Research FindingsReference
Calcium Silicate (general)Bone scaffolds, cements, implant coatingsExcellent bioactivity and osteoconduction; releases Ca and Si ions that promote cell growth and bone calcification. researchgate.netconsensus.app
Calcium Silicate / Hydroxyapatite (HAp) Whisker CompositeScaffoldsImproved compressive strength by ~80% with 20 wt% HAp; increased fracture resistance. researchgate.net
Diopside (CaMgSi2O6)ScaffoldsBetter mechanical strength and stability than pure calcium silicate; supports human osteoblast cell adhesion. d-nb.info
Wollastonite (CaSiO3)BioceramicShows a quicker rate of carbonated hydroxyapatite formation compared to other bioactive glass ceramics. d-nb.info

Development of Calcium Silicate-Based Drug Delivery Systems

Nanostructured calcium silicate materials are emerging as promising carriers for drug delivery systems. researchgate.netnih.gov Their key advantages include high biocompatibility, biodegradability, a large specific surface area, and a porous structure, which allows for a high drug-loading capacity. nih.govtandfonline.com

A significant feature of calcium silicate-based drug delivery systems is their pH-responsive drug release behavior. researchgate.netnih.gov This property enables targeted drug delivery, where the drug is released preferentially in specific environments, such as the acidic microenvironment of a tumor. Furthermore, these systems often exhibit a prolonged drug-release time, which can extend the therapeutic effect of the loaded drug. researchgate.netnih.gov

Researchers have developed various formulations, such as composite tablets made of calcium silicate, sodium silicate, and citric acid, to achieve controlled drug release. iaea.org In one study, a system loaded with the antihypertensive drug Atenolol showed a sequential release over 150 minutes without an initial burst. iaea.org Another study utilized calcium silicate (Florite) as a porous carrier to enhance the dissolution rate of metronidazole (B1676534) by adsorbing the drug onto its large surface area. irjpms.com The inherent bioactivity of calcium silicate, which can transform into hydroxyapatite in physiological environments, makes it particularly suitable for bone-implantable drug delivery applications. tandfonline.com

Composite Materials with Natural Polymers for Biomedical Applications

The integration of calcium silicate with natural polymers represents a significant advancement in creating biocompatible and bioactive composite materials for biomedical applications, particularly in bone tissue engineering. rsc.org These composites leverage the osteogenic potential of calcium silicate and the structural and biological properties of natural polymers to create scaffolds that mimic the native bone environment. rsc.orgnih.gov

Researchers have explored various natural polymers to fabricate these composites. Sodium alginate, a polysaccharide derived from brown algae, has been used to create porous composite scaffolds with calcium silicate. rsc.orgrsc.org These scaffolds demonstrate enhanced neovascularization and are non-toxic to human osteoblast-like cells (MG-63). rsc.org The inclusion of alginate helps in optimizing the porous nature of the composite, which is crucial for cell attachment, proliferation, and nutrient exchange. rsc.org

Other natural polymers such as gelatinized sticky rice starch (G-SRS) and carboxymethyl chitosan (B1678972) (CMC) have also been investigated as green organic templates in the synthesis of calcium silicate composites. tandfonline.com The use of these polymers allows for effective control over the particle size, shape, and pore size of the final composite material. For instance, composites made with G-SRS exhibited uniform spherical calcium silicate particles, leading to a significant increase in compressive strength, indentation hardness, and elastic modulus compared to pure calcium silicate. tandfonline.com Similarly, composites incorporating collagen, a primary component of the bone's organic matrix, have been developed to better simulate the natural composition of bone tissue. nih.gov

The combination of polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) with calcium silicate has also shown promise. While PHBV offers good biocompatibility and biodegradability, its bioactivity and mechanical properties are often insufficient for bone regeneration applications. nih.gov The incorporation of calcium silicate into a PHBV matrix has been shown to remarkably improve the composite's bioactivity, leading to enhanced apatite formation in simulated body fluid (SBF). nih.gov This is attributed to the release of silanol (B1196071) groups and calcium ions, which facilitate the deposition of apatite. nih.gov

Below is a table summarizing the effects of incorporating natural polymers into calcium silicate composites for biomedical use.

Natural PolymerCalcium Silicate TypeKey FindingsReference(s)
Sodium AlginateBioactive Material (BM) from rice husk and eggshellOptimized porous nature, enhanced neovascularization, non-toxic. rsc.orgrsc.org
Gelatinized Sticky Rice Starch (G-SRS)Calcium Silicate (CS)Uniform spherical particle morphology, ~62% increase in indentation hardness, ~185% increase in elastic modulus. tandfonline.com
Carboxymethyl Chitosan (CMC)Calcium Silicate (CS)Finer particle morphology, controlled particle size and shape. tandfonline.com
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)Calcium Silicate (CS)Improved apatite-forming ability, increased compressive strength and modulus by up to 41.43% and 28.61% respectively. nih.gov

Functionalization for Enhanced Bioactivity (e.g., through doping)

Functionalizing calcium silicate through ionic doping is a highly effective strategy to enhance its bioactivity and tailor its physicochemical properties for bone regeneration. nih.gov This approach involves substituting calcium ions or incorporating various metal oxides into the calcium silicate structure to release therapeutic ions that can stimulate specific cellular responses. nih.govtheaspd.com

Strontium Doping: Strontium (Sr) is a well-studied dopant known for its dual role in promoting bone formation and inhibiting bone resorption. researchgate.net When strontium is incorporated into calcium silicate (Sr-CSi), it can enhance the material's bioactivity and biocompatibility. researchgate.netnih.gov Studies have shown that the addition of Sr-CSi to bone cements promotes apatite mineralization in simulated body fluid (SBF) and improves the viability and proliferation of human fetal osteoblast cells. nih.gov The substitution of calcium with strontium can, however, affect mechanical properties and degradation rates due to the difference in their ionic radii. nih.govresearchgate.net Research on gehlenite (Ca₂Al₂SiO₇), a related bioceramic, demonstrated that while strontium substitution improved bioactivity, it also led to a trade-off with compressive strength. nih.gov

Other Metallic Ion Doping: Besides strontium, other ions such as magnesium (Mg²⁺), zinc (Zn²⁺), and copper (Cu²⁺) have been used to functionalize calcium silicate ceramics.

Magnesium (MgO) Doping: Low levels of magnesium oxide doping (less than 5 wt%) can enhance the bioactivity of calcium silicates by promoting the formation of a bone-like apatite layer and improving compressive strength. theaspd.comresearchgate.net Doping with Mg²⁺ has also been shown to promote bone regeneration. semanticscholar.org

Zinc (ZnO) Doping: Zinc is essential for bone metabolism, and its release from zinc-doped calcium silicates can stimulate osteoblast proliferation and impart strong antibacterial properties. researchgate.net

Copper (CuO) Doping: Copper ions at low concentrations can promote osteoblast proliferation and differentiation. theaspd.com CuO doping also confers antibacterial properties to the calcium silicate material and can improve its compressive strength. theaspd.com

The table below details the effects of various dopants on the properties of calcium silicate.

Dopant Ion/OxideBase Calcium SilicateEffect on BioactivityEffect on Other PropertiesReference(s)
Strontium (Sr)Calcium Silicate (CSi), Gehlenite (GLN)Enhanced apatite mineralization, improved osteoblast proliferation and differentiation. nih.govnih.govCan decrease degradation rate; may present a trade-off with mechanical strength. researchgate.netnih.gov researchgate.netnih.govnih.gov
Magnesium (Mg/MgO)Calcium SilicatePromotes apatite formation at low concentrations (< 5 wt%); enhances bone regeneration. theaspd.comsemanticscholar.orgImproves compressive strength and hardness; increases degradation rate. theaspd.comresearchgate.net theaspd.comresearchgate.netsemanticscholar.org
Zinc (Zn/ZnO)Calcium SilicateStimulates osteoblast proliferation.Imparts strong antibacterial properties. researchgate.net
Copper (Cu/CuO)Calcium SilicatePromotes osteoblast proliferation and differentiation at low concentrations.Imparts antibacterial properties; can improve compressive strength. theaspd.com

Calcium Silicate in Geological and Geochemical Processes

Natural Occurrence and Formation of C-S-H Minerals

Calcium silicate hydrate (C-S-H) phases, while being the primary binding components in man-made materials like Portland cement, are relatively rare as well-defined crystalline minerals in nature. mdpi.comwikipedia.org Their natural formation is typically restricted to specific geological environments. mdpi.com The study of these natural C-S-H minerals, such as those in the tobermorite (B576468) group, provides valuable insights into the nanostructure of the synthetic C-S-H found in cement. mdpi.comwhiterose.ac.uk

Natural C-S-H minerals commonly form through the action of hydrothermal fluids, particularly during the late stages of geological evolution. socminpet.it They are often found in veins and cavities (amygdales) within basaltic rocks and near the contact aureoles surrounding magmatic intrusions. socminpet.it Other significant occurrences are associated with ultrabasic rocks in ophiolite complexes undergoing low-temperature serpentinization, and in hornfels, which are rocks formed by contact metamorphism at high temperatures and low pressures around igneous intrusions in limestones and calcareous shales. mdpi.com

The tobermorite group of minerals, which includes tobermorite, xonotlite, and plombierite, are hydrated calcium silicates that serve as natural analogs for the crystalline phases formed during cement hydration. mdpi.com These minerals are characterized by layered structures composed of calcium polyhedra sheets connected to silicate chains. mdpi.com The formation of these specific minerals is often a result of heat-driven metamorphic reactions at the contact zones between silicate and carbonate rocks. mdpi.com

Some naturally occurring C-S-H minerals include:

Tobermorite: An inosilicate alteration mineral found in metamorphosed limestone and skarn. wikipedia.org

Xonotlite: An inosilicate mineral. wikipedia.org

Afwillite: A nesosilicate alteration mineral also sometimes found in hydrated cement paste. wikipedia.org

Jennite: An inosilicate alteration mineral found in metamorphosed limestone and skarn. wikipedia.org

Thaumasite: A complex calcium silicate hydrate mineral. wikipedia.org

Gyrolite: A rare phyllosilicate mineral. wikipedia.org

Metasomatic and Hydrothermal Genesis of Calcium Silicates

The formation of many natural calcium silicate minerals is intrinsically linked to metasomatic and hydrothermal processes. wikipedia.org Metasomatism involves the chemical alteration of a rock by hydrothermal fluids, leading to a change in its chemical and mineralogical composition. wikipedia.orggeologyscience.com This process is particularly significant in the formation of skarns, which are coarse-grained metamorphic rocks rich in calcium-magnesium-iron-manganese-aluminum silicate minerals. geologyscience.comwikipedia.org

Skarns typically form at the contact zone between an igneous intrusion and carbonate sedimentary rocks like limestone or dolomite (B100054). geologyscience.comgeologyhub.com Hot, silica-rich hydrothermal fluids emanating from the crystallizing magma infiltrate the reactive carbonate rocks. geologyistheway.com These fluids, with temperatures ranging from 400 to 900 °C, react with the host rock, leading to the replacement of carbonate minerals with a variety of calc-silicate minerals. geologyhub.comgeologyistheway.com This process is a form of contact metamorphism combined with metasomatism. geologyhub.com

The specific mineralogy of a skarn depends on the composition of both the protolith (the original rock) and the infiltrating fluids. geologyscience.comwikipedia.org Common calcium silicate minerals found in skarns include wollastonite, garnet (grossularite-andradite series), pyroxene (B1172478) (diopside-hedenbergite series), epidote, and idocrase. geologyscience.comwikipedia.orggeologyhub.com

The genesis can be further detailed:

Prograde Metamorphism: Initially, thermal metamorphism of the carbonate rocks by the adjacent pluton causes recrystallization and can lead to a bimetasomatic exchange of ions, forming calc-silicate hornfels. publications.gc.ca

Metasomatic Stage: This is followed by the infiltration of hot hydrothermal fluids from the pluton, which converts the hornfels into anhydrous prograde skarn. publications.gc.ca

Retrograde Alteration: As the hydrothermal system cools, retrograde alteration occurs, which is often when most economic concentrations of ore minerals are deposited alongside the calc-silicate gangue. publications.gc.ca

An example of this process is observed in the Grolla quarry in Italy, where the interaction of basic magmas with calcareous rocks under metasomatic to hydrothermal conditions led to the formation of C-S-H minerals like xonotlite, tobermorite, and plombierite in veins and cavities. mdpi.comscilit.com

Carbonate Alteration of Calcium Silicate-Bearing Rocks

The alteration of calcium silicate-bearing rocks through interaction with carbon dioxide is a fundamental part of the Earth's long-term inorganic carbon cycle, also known as the carbonate-silicate cycle. wikipedia.org This natural process involves the chemical weathering of silicate minerals, which removes carbon dioxide from the atmosphere and ultimately sequesters it in the form of stable carbonate minerals. wikipedia.orgun-do.com

A key example of this process is the weathering of wollastonite (CaSiO₃), a common calcium silicate mineral. nih.gov The chemical reaction can be summarized as: CaSiO₃ + CO₂ → CaCO₃ + SiO₂ geoscienceworld.org

This reaction is a model for silicate weathering and carbonation. geoscienceworld.org When wollastonite-bearing rocks are exposed to atmospheric CO₂ and water, the wollastonite dissolves. un-do.comnih.gov This process is enhanced when the mineral is finely ground, increasing its reactive surface area. un-do.com The dissolved calcium reacts with carbonic acid (formed from CO₂ and water) to form bicarbonates, which can eventually precipitate as calcium carbonate (calcite), effectively locking away the atmospheric carbon. un-do.comnih.gov

This process has significant implications for carbon sequestration strategies. The application of finely ground wollastonite to agricultural soils, a practice known as enhanced rock weathering (ERW), has been proposed as a method to remove CO₂ from the atmosphere. un-do.comtrentu.caresearchgate.net The weathering of wollastonite in soil not only sequesters carbon but can also improve soil fertility by releasing calcium and neutralizing soil acidity. un-do.comnih.gov

Field studies have confirmed that this process occurs in natural settings. At wollastonite mines in the Adirondack Mountains, New York, crushed ore shows evidence of wollastonite dissolution and subsequent cementation by calcite, demonstrating passive carbon sequestration. geoscienceworld.org Isotopic analysis of the calcite formed suggests that microbial activity may play a role in enhancing the rate of mineralization. geoscienceworld.org The long-term geological transformation involves silicate rocks being converted to carbonate rocks through weathering and sedimentation. wikipedia.org Over geological timescales, these carbonate rocks can be transformed back into silicate rocks through metamorphism and volcanism, which releases CO₂ back into the atmosphere, thus closing the cycle. wikipedia.org

Environmental and Sustainability Aspects in Research

Life Cycle Assessment of Calcium Silicate (B1173343) Production Processes

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, distribution, use, and disposal or recycling. For calcium silicate products, LCAs are instrumental in identifying the primary sources of environmental burden.

The production of calcium silicate, particularly for applications like insulation boards and masonry units, is an energy-intensive process. sulfycor.com The manufacturing process often involves high-temperature kilns, contributing significantly to greenhouse gas emissions. sulfycor.comessfeed.com Key stages in the life cycle of calcium silicate products that are typically evaluated in an LCA include:

A1-A3: Cradle to Gate: This stage encompasses the extraction and processing of raw materials like limestone and silica (B1680970), as well as the energy consumed during the manufacturing process itself. xella.comasbp.org.uk The calcination of limestone to produce lime is a major contributor to CO2 emissions. essfeed.com

A4: Transport to Site: The environmental impact of transporting the final product to construction sites.

A5: Installation: This includes any waste generated during the installation of calcium silicate products, such as packaging. asbp.org.uk

C1-C4: End-of-Life: This stage considers the demolition of buildings and the subsequent disposal or recycling of calcium silicate materials. asbp.org.uk

D: Reuse, Recovery, and Recycling Potential: This module accounts for the potential environmental benefits of recycling or reusing the material. asbp.org.uk

Energy Efficiency in Calcium Silicate Manufacturing

The manufacturing of calcium silicate products is an energy-intensive endeavor, with the autoclaving or steam-hardening process being a primary consumer of energy. scientific.netresearchgate.net This step, where green bodies are hardened at high temperatures (around 200°C), can account for as much as 87% of the total energy required. scientific.netresearchgate.net Consequently, improving energy efficiency in this phase is a major focus of research and industrial optimization.

Several strategies are being explored to reduce energy consumption:

Process Optimization: Simulation-based models are being developed to optimize the loading and scheduling of autoclaves, which has been shown to potentially save up to 9% of the energy required for this process. scientific.netresearchgate.net

Alternative Manufacturing Methods: The slurry method for producing calcium silicate boards is considered more energy-efficient than traditional dry methods because the mixing and curing can occur at lower temperatures. wuxingmachine.com

Advanced Heating Technologies: Research is underway on energy-saving heating technologies for key processes like heating and drying. This includes exploring electromagnetic induction heating and microwave heating to enhance energy utilization. fangruijx.com

Technological Advancements: Innovations in manufacturing technologies, including the use of nanoparticle technology, are leading to the production of finer and more uniform particles, which can improve the performance of active calcium silicate and potentially reduce the energy needed for certain applications. marketresearchintellect.com The use of active calcium silicate in industrial insulation can improve energy efficiency by up to 15%. marketresearchintellect.com

Alternative Synthesis Routes: Methods like sol-gel and microwave-assisted synthesis are being investigated as alternatives to the traditional solid-state reaction method to produce calcium silicate with lower energy consumption. researchgate.net

Reduction of Carbon Emissions in Cement and Material Industries via Calcium Silicate Innovations

The cement industry is a significant contributor to global CO2 emissions, accounting for approximately 5-8% of the total. mdpi.commst.edu A large portion of these emissions stems from the calcination of limestone to produce clinker, the primary component of cement. researchgate.neteuropa.eu Innovations centered around calcium silicate offer promising pathways to reduce the carbon footprint of the cement and materials industries.

One key strategy involves the development of low-lime calcium silicate cements (CSC). researchgate.net These cements require less limestone and lower kiln temperatures during production, which can reduce CO2 emissions at the cement kiln from approximately 810 kg/t for ordinary Portland cement (OPC) to around 565 kg/t for CSC. researchgate.net

Another innovative approach is the use of carbonation to cure calcium silicate-based materials. In this process, CO2 is captured and reacts with the calcium silicate to form stable carbonates, effectively sequestering the greenhouse gas within the material. researchgate.netresearchgate.net This method not only reduces the need for traditional high-energy curing but also creates a carbon-negative product. sulfycor.com For example, some processes inject CO2 into wet concrete made with steel slag instead of cement, which reacts with the calcium silicates to give the concrete its strength. xprize.org

Furthermore, research is exploring electrochemical processes to produce calcium carbonate from calcium silicates without the high emissions of traditional methods. cleantechnica.com This involves using electricity to break down calcium silicate and then reacting the resulting calcium ions with CO2 from the air. cleantechnica.com

Recycling and Circular Economy Approaches for Calcium Silicate Materials

The principles of a circular economy, which emphasize the reuse and recycling of materials to minimize waste, are being increasingly applied to calcium silicate products. xella.com Calcium silicate materials are generally considered durable and have a long service life, often exceeding that of the buildings they are used in. xella.com

Several avenues for recycling and reuse are being explored and implemented:

Internal Recycling: Manufacturers are developing methods to reuse waste generated during production, such as off-cuts from calcium silicate boards, which can be almost fully incorporated back into new products. skamol.com By-products from the production process, such as faulty products and sawing remains, are often completely recycled as aggregates in the manufacturing of new calcium silicate units. construction-products.eu

Construction and Demolition Waste: Calcium silicate products from demolished buildings can be recycled. construction-products.eu This material can be processed and used as aggregates in the production of new building materials. construction-products.eu

Upcycling: There are initiatives to upcycle used calcium silicate insulation materials into value-added products like tables, chairs, and plant pots. pttplc.com

Waste as a Resource: The concept of treating industrial waste as a resource is gaining traction. For example, microsilica, a waste product from the silicon industry, has been successfully used to produce calcium silicate insulation boards. skamol.com Similarly, amorphous calcium silicate hydrates can be derived from treating concrete sludge and steelmaking slag with acid, which can then be used for phosphorus recovery. phosphorusplatform.eu

While some calcium silicate products are designed to be disposed of in landfills as solid waste, the industry is increasingly moving towards a zero-waste production model. benx.co.ukconstruction-products.eu

Utilization of Industrial and Agricultural By-products for Sustainable Synthesis

The synthesis of calcium silicate traditionally relies on virgin raw materials like limestone and sand. However, a growing body of research focuses on utilizing industrial and agricultural by-products as sustainable alternatives. This approach not only reduces the demand for natural resources but also provides a solution for waste management.

A wide range of by-products are being investigated for their potential in calcium silicate synthesis:

Agricultural Wastes:

Rice Husk Ash (RHA): RHA is rich in silica and is a commonly used precursor for synthesizing calcium silicate. uet.edu.pkelsevier.esresearchgate.net

Sugarcane Bagasse Ash: This is another agricultural residue that can be used as a source of silica. uet.edu.pkascelibrary.com

Eggshells: Chicken eggshells, which are primarily composed of calcium carbonate, can be calcined to produce calcium oxide, a key ingredient for calcium silicate synthesis. elsevier.esajgreenchem.com

Snail Shells: The shells of snails like Pomacea canaliculata can also be used as a source of calcium oxide. researchgate.net

Industrial Wastes:

Steel Slag: A by-product of the steel industry, steel slag is rich in calcium silicates and can be used in various applications, including the production of cementitious materials. xprize.orgaalto.fi

Fly Ash and Bottom Ash: These are residues from coal combustion and can be used in the synthesis of calcium silicate. elsevier.es

Waste Glass: Can be a source of silica for calcium silicate production. elsevier.es

Dental Alginate Impression Gel and Used Chalks: These waste materials have been explored for producing calcium silicate for applications like mineral trioxide aggregate (MTA) cement. scirp.org

Fluosilicic Acid: A by-product from phosphoric acid production can be converted to produce calcium silicate for the cement industry. aphrc.org

The use of these by-products often involves processes like solid-state reactions, sol-gel methods, and hydrothermal treatments to create calcium silicate compounds with desired properties. uet.edu.pkresearchgate.netajgreenchem.combrazilianjournals.com.br Research has demonstrated that calcium silicate synthesized from these waste materials can exhibit properties comparable to those produced from conventional raw materials. ascelibrary.com

Emerging Research Frontiers and Future Directions

Nanotechnology Integration for Novel Calcium Silicate (B1173343) Properties

Design and Synthesis of Nano-structured Calcium Silicates

Researchers are actively developing various methods to synthesize nano-structured calcium silicates with tailored characteristics. rsc.org Common synthesis routes include precipitation, sol-gel, and hydrothermal techniques. rsc.orgcsic.es For instance, nano-structured calcium silicate can be formed through the reaction of a silica-containing solution with calcium ions at an elevated pH. researchgate.net This process can yield materials composed of nano-sized platelets that self-assemble into particles with a high pore volume and a large, accessible surface area, properties that can be controlled during synthesis. researchgate.netwgtn.ac.nz

The synthesis of calcium silicate nanoparticles can be achieved through chemical precipitation in an aqueous medium using precursors like calcium chloride, calcium nitrate (B79036), or calcium acetate (B1210297), with sodium silicate as a precipitant. mdpi.com The choice of precursor has been shown to influence the morphology of the resulting nanoparticles. mdpi.com For example, using calcium acetate has been identified as optimal for producing certain nanoparticle structures. mdpi.com Another approach involves the use of surfactants, such as sodium dodecyl sulfate, assisted by ultrasonic irradiation to facilitate the synthesis. techconnect.org

A significant challenge in creating porous nano-structured calcium silicate is the collapse of the delicate framework during the drying process due to surface tension forces. wgtn.ac.nz To counter this, researchers have developed methods such as reinforcing the structure with additional silica (B1680970) polymerization, replacing water with low-surface-tension solvents like 2-ethoxyethanol, and acid treatment to maintain the material's high surface area and pore volume. wgtn.ac.nz

The table below summarizes various synthesis methods and the resulting characteristics of nano-structured calcium silicates.

Synthesis MethodPrecursorsResulting StructureKey Characteristics
Precipitation Calcium salt and monomeric silicaOpen framework of nano-sized plateletsHigh pore volume, large accessible surface area. researchgate.netwgtn.ac.nz
Chemical Precipitation Calcium acetate and sodium silicateNanoparticlesOptimal nanoparticle morphology. mdpi.com
Sol-Gel Method Not specifiedAmorphous or semi-crystalline powdersSpherical nanoparticles (~100 nm) or irregular microparticles. rsc.org
Hydrothermal Reaction CaO and SiO2Crystalline phases like tobermorite (B576468)Well-defined crystalline structures. csic.es
Flame Spray Synthesis Not specifiedCement nanoparticlesContains defined amounts of aluminum, iron, and magnesium oxide. ethz.ch

Enhanced Functionality through Nanoscale Engineering

By engineering calcium silicate at the nanoscale, its functionalities can be significantly enhanced for a variety of applications. For instance, nanoscale calcium silicate (nCaSi) has demonstrated superior antibacterial and osteogenic activity compared to its microscale counterpart (μCaSi). rsc.org Studies have shown that nCaSi can enhance the growth and differentiation of human mesenchymal stem cells while inhibiting macrophage function. rsc.org Furthermore, nCaSi exhibits a higher bacteriostatic ratio against both Gram-negative and Gram-positive bacteria. rsc.org

The high surface area of nano-structured calcium silicate makes it an excellent candidate for environmental remediation. researchgate.net It has shown a remarkable ability to adsorb metal cations like Cu2+ from solutions. researchgate.net By adsorbing silver ions, the resulting composite material displays potent and durable antimicrobial properties against bacteria such as Staphylococcus aureus. researchgate.net These antimicrobial composites can be incorporated into surface coatings and plastics. researchgate.net

In the realm of construction materials, the addition of nanoparticles like nanosilica can significantly improve the properties of concrete. trb.org Nanosilica acts as a filler, improving the microstructure, and as a pozzolanic promoter, accelerating the formation of calcium-silicate-hydrate (C-S-H) gel, which is the primary binding agent in cement. tandfonline.commdpi.com This leads to increased strength and durability. tandfonline.commdpi.com The integration of graphene oxide has also been shown to control the growth and optimize the assembly of C-S-H, substantially improving its mechanical properties. nature.comolemiss.edu

In the biomedical field, calcium silicate nanoparticles are being explored for drug delivery due to their biocompatibility and high drug-loading capacity. nih.gov They have been successfully used as carriers for drugs like ibuprofen, demonstrating sustained release properties. nih.gov Additionally, calcium silicate-based nanomaterials are being investigated for pulp regeneration in dentistry and for promoting bone repair. maloufdental.com.aubohrium.com

Advanced Characterization Methodologies and In-Situ Studies

A deep understanding of calcium silicate's structure and behavior, particularly during hydration, is crucial for optimizing its performance. Advanced characterization techniques and in-situ studies are providing unprecedented insights at the molecular and nanoscale levels.

Due to the often amorphous or poorly crystalline nature of calcium silicate hydrates (C-S-H), traditional diffraction techniques can be limited. csic.es Therefore, spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the chemical bonds and structural arrangements. csic.esmdpi.comacs.org These techniques, combined with X-ray diffraction (XRD) and scanning electron microscopy (SEM), provide a comprehensive picture of the material's phase composition and morphology. acs.orgscispace.com

In-situ studies, which observe processes as they happen, are particularly valuable for understanding the dynamic nature of calcium silicate hydration. mdpi.com Techniques like in-situ soft X-ray spectromicroscopy allow for the visualization of morphological and molecular structure changes during the early stages of hydration. mdpi.com This has enabled researchers to observe the formation of C-S-H nanoseeds and the development of its fibrillar morphology on the surface of tricalcium silicate (C3S). mdpi.com

Other powerful in-situ methods include:

Surface Force Apparatus (SFA): This technique measures the forces between surfaces at the nanoscale, providing insights into the cohesion and adhesion that develop during C-S-H formation. acs.org

In-situ Transmission Electron Microscopy (TEM): TEM allows for real-time observation of structural changes at high temperatures, revealing mechanisms of thermal degradation and transformation of C-S-H. lbl.gov

Fiber-optic Raman Spectroscopy: This non-destructive method can continuously monitor the hydration progress of calcium silicate minerals in cement pastes from fresh to hardened states without the need for sampling. researchgate.net

Ion Beam Analysis: Using nuclear reactions, this technique can measure the depth profile of hydration with nanometer resolution, revealing the development of reaction layers on cement grains. iccc-online.org

The table below highlights some advanced characterization techniques and their specific applications in calcium silicate research.

Characterization TechniqueInformation ObtainedApplication in Calcium Silicate Research
Spectroscopic Methods (FTIR, Raman, NMR) Chemical bonding, functional groups, molecular structure. csic.esmdpi.comCharacterizing amorphous C-S-H gel structure and polymer interactions. mdpi.com
In-Situ Soft X-ray Spectromicroscopy Morphological and molecular structure changes in real-time. mdpi.comVisualizing C-S-H nanoseed formation and growth during early hydration. mdpi.com
In-Situ Transmission Electron Microscopy (TEM) High-resolution imaging of structural changes under specific conditions. lbl.govStudying thermal stability and phase transformations of C-S-H at high temperatures. lbl.gov
In-Situ Fiber-Optic Raman Probe Continuous monitoring of chemical composition changes. researchgate.netTracking the formation of hydration products (C-S-H, portlandite) over time. researchgate.net
Surface Force Apparatus (SFA) Measurement of nanoscale surface forces (adhesion, cohesion). acs.orgInvestigating the development of cohesive forces during C-S-H growth. acs.org

Predictive Modeling and Machine Learning in Calcium Silicate Material Design

The complexity of calcium silicate systems presents a significant challenge for traditional trial-and-error experimental approaches. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate materials discovery and design.

Molecular dynamics (MD) simulations have become indispensable for understanding the nanoscale behavior of calcium-silicate-hydrate (C-S-H). mdpi.comnih.gov These simulations can visualize and compute the interactions between C-S-H and other components, such as nanoparticles or polymers, providing fundamental insights into the structure-property relationships. mdpi.comnih.gov MD simulations are used to study mechanical properties, ion transport, and the influence of additives on the C-S-H structure. mdpi.comsciopen.com

Machine learning is being integrated with computational and experimental data to build predictive models for material properties. miami.eduresearchgate.net By training ML algorithms on large datasets, researchers can efficiently screen for new material compositions with desired characteristics. engineering.org.cn For example, ML models have been used to predict the creep behavior of C-S-H by identifying key structural descriptors. miami.edu In another application, ML algorithms, trained on data from molecular simulations, can elucidate the complex constitutive relationships of C-S-H gel, helping to design binders with targeted properties. researchgate.net

The general workflow for using ML in materials design involves:

Data Generation: Creating large, consistent datasets from experiments or high-throughput simulations. researchgate.net

Descriptor Identification: Defining the key features (e.g., chemical composition, atomic structure) that influence the material's properties. miami.edu

Model Training: Using ML algorithms like neural networks or Gaussian processes to learn the relationship between descriptors and properties. researchgate.nettechscience.com

Prediction and Validation: Using the trained model to predict the properties of new, untested materials and then verifying these predictions experimentally. engineering.org.cn

This data-driven approach significantly accelerates the design cycle for new calcium silicate-based materials, from advanced cements to materials for high-temperature corrosion resistance. miami.edunavysbir.us

Scale-Up and Industrial Implementation Challenges and Research Opportunities

While laboratory-scale synthesis of advanced calcium silicate materials shows great promise, scaling up production for industrial applications presents several challenges. A key hurdle is the cost-effective and consistent large-scale manufacturing of nanoparticles with controlled size and morphology. acs.org For instance, methods that work well in the lab may not be easily scalable for industrial production. acs.org

Another challenge lies in the handling and dispersion of nanomaterials. tandfonline.com Agglomeration of nanoparticles can negate their beneficial properties, so developing effective dispersion techniques is crucial for their successful incorporation into larger systems like concrete. tandfonline.com For nano-structured calcium silicates with high porosity, preventing the collapse of the structure during drying and processing on a large scale is a significant technical barrier. wgtn.ac.nz A semi-continuous process has been devised to address this for larger-scale production. wgtn.ac.nz

Despite these challenges, there are significant research opportunities. Developing scalable synthesis methods, such as flame spray pyrolysis for cement nanoparticles or optimizing sol-gel processes for industrial output, is a key area of focus. ethz.chacs.org Research into the use of industrial byproducts or natural resources, like geothermal water rich in silica, as raw materials for nano-structured calcium silicate production offers a pathway for sustainable and cost-effective manufacturing. wgtn.ac.nzresearchgate.net Furthermore, designing equipment, such as custom radial flow columns, is necessary to handle the unique properties of nano-structured materials in industrial processes like water treatment. core.ac.uk

Interdisciplinary Research in Calcium Silicate Science and Engineering

The future of calcium silicate research lies in interdisciplinary collaboration, bringing together experts from materials science, chemistry, physics, engineering, biology, and computer science. zkg.depsi.ch This integrated approach is essential for tackling the complex, multiscale challenges associated with designing and implementing advanced calcium silicate materials.

Examples of fruitful interdisciplinary research include:

Biomedical Engineering: Chemists and materials scientists are working with biologists and medical researchers to develop bioactive calcium silicate materials for bone and tissue regeneration, drug delivery systems, and dental applications. maloufdental.com.auresearchgate.netmdpi.com

Environmental Science: The development of nano-structured calcium silicates for environmental cleanup, such as removing heavy metals from water or preventing silica scaling in geothermal plants, requires collaboration between materials chemists and environmental engineers. researchgate.netresearchgate.net

Civil Engineering and Nanoscience: The creation of high-performance, sustainable construction materials involves civil engineers working alongside nanoscientists to incorporate nanomaterials like nanosilica and graphene into cement and concrete. nature.comkivoro.com

Computational Science and Materials Science: The synergy between computational modeling, machine learning, and experimental materials science is accelerating the discovery of new materials with tailored properties. mdpi.commiami.edu

Institutions are increasingly fostering such interdisciplinary environments, recognizing that breakthroughs in areas like sustainable building materials, advanced healthcare solutions, and environmental technologies depend on the convergence of diverse scientific and engineering disciplines. zkg.depsi.ch The study of calcium silicate is no longer confined to a single field but has become a vibrant, interdisciplinary research area with vast potential for innovation. researchgate.netnih.gov

Q & A

Q. How should conflicting literature on calcium silicate’s thermal stability be addressed in discussions?

  • Methodological Answer: Systematically compare experimental conditions (e.g., heating rates, atmospheric controls). Propose a phase diagram integrating conflicting data and identify knowledge gaps. Use meta-regression to quantify the impact of variables like particle size on decomposition temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.